molecular formula C20H14F3N3S B15602138 NIH-12848 CAS No. 959551-10-1

NIH-12848

カタログ番号: B15602138
CAS番号: 959551-10-1
分子量: 385.4 g/mol
InChIキー: QBDAEJRHUCSSPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NIH-12848 is a useful research compound. Its molecular formula is C20H14F3N3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAEJRHUCSSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NIH-12848, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in pharmacology and drug development.

Introduction to this compound and its Target: PI5P4Kγ

This compound (also known as NCGC00012848-02) is a small molecule inhibitor that has been instrumental in elucidating the cellular functions of PI5P4Kγ.[1][2][3] PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4][5] This product is a crucial signaling molecule involved in a myriad of cellular processes, including membrane trafficking, ion channel regulation, and cell proliferation.[6] The three isoforms of PI5P4K (α, β, and γ) have distinct tissue expression patterns and physiological roles.[4][5][6] PI5P4Kγ, in particular, has been implicated as a potential therapeutic target in cancer, immunological disorders, and neurodegenerative diseases.[4][6][7]

Core Mechanism of Action: Allosteric Inhibition

The primary mechanism of action of this compound is the selective, allosteric inhibition of PI5P4Kγ.[6][7][8][9] Unlike the majority of kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound employs a non-ATP-competitive mode of inhibition.[1][6][7][9]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueTargetAssay TypeReference
IC50 ~1 µMPI5P4KγIn vitro PI5P4K assay[1][2][3]
IC50 2-3 µMPI5P4KγRadiometric 32P-ATP/PI5P incorporation assay[1][6][9]
Inhibition of PI5P4Kα Not inhibited at concentrations up to 100 µMPI5P4KαIn vitro PI5P4K assay[1][2]
Inhibition of PI5P4Kβ Not inhibited at concentrations up to 100 µMPI5P4KβIn vitro PI5P4K assay[1][2]
CLogP 6.5N/ACalculated[8]
Aqueous Solubility <5 µMN/AExperimental[8]

Signaling Pathway Affected by this compound

This compound, by inhibiting PI5P4Kγ, modulates cellular signaling pathways that are dependent on the production of PI(4,5)P2 from PI5P. One such demonstrated pathway involves the regulation of epithelial cell polarity and ion transporter localization.

PI5P4K_Signaling cluster_membrane Plasma Membrane PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI45P2 PI(4,5)P2 Downstream_Effectors Downstream Effectors (e.g., regulation of epithelial polarity) PI45P2->Downstream_Effectors Activation NaK_ATPase_inactive Na+/K+-ATPase (Intracellular pool) NaK_ATPase_active Na+/K+-ATPase (Plasma Membrane) NaK_ATPase_inactive->NaK_ATPase_active PI5P4K_gamma->PI45P2 Phosphorylation NIH_12848 This compound NIH_12848->PI5P4K_gamma Allosteric Inhibition Downstream_Effectors->NaK_ATPase_active Promotes translocation

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key experiments. The generalized protocols for these are outlined below.

This assay is used to determine the inhibitory activity of this compound against the different PI5P4K isoforms.

  • Enzyme and Substrate Preparation : Recombinant PI5P4K isoforms (α, β, and γ) are purified. The substrate, phosphatidylinositol 5-phosphate (PI5P), is prepared in a suitable buffer, often with a carrier lipid like phosphatidylserine (B164497) to form micelles.

  • Reaction Mixture : The reaction is typically initiated by adding [γ-32P]ATP to a mixture containing the PI5P4K enzyme, the PI5P substrate, and varying concentrations of this compound (or DMSO as a vehicle control). The reaction buffer contains necessary co-factors like MgCl2.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Quenching and Lipid Extraction : The reaction is stopped by adding an acidic solution. The radiolabeled lipid product, [32P]PI(4,5)P2, is then extracted using organic solvents (e.g., chloroform/methanol).

  • Detection and Quantification : The extracted lipids are separated by thin-layer chromatography (TLC). The amount of [32P]PI(4,5)P2 is quantified using autoradiography or a phosphorimager.

  • Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

HDX-MS is employed to map the binding site of this compound on PI5P4Kγ.

HDX_MS_Workflow cluster_sample_prep Sample Preparation cluster_hdx H/D Exchange cluster_quenching Quenching & Digestion cluster_analysis LC-MS/MS Analysis Apo_Enzyme Apo PI5P4Kγ D2O_Incubation_Apo Incubate with D2O (various time points) Apo_Enzyme->D2O_Incubation_Apo Bound_Enzyme PI5P4Kγ + this compound D2O_Incubation_Bound Incubate with D2O (various time points) Bound_Enzyme->D2O_Incubation_Bound Quench_Apo Quench (low pH, low temp) D2O_Incubation_Apo->Quench_Apo Quench_Bound Quench (low pH, low temp) D2O_Incubation_Bound->Quench_Bound Digest_Apo Pepsin Digestion Quench_Apo->Digest_Apo Digest_Bound Pepsin Digestion Quench_Bound->Digest_Bound LC_MS_Apo LC-MS/MS Digest_Apo->LC_MS_Apo LC_MS_Bound LC-MS/MS Digest_Bound->LC_MS_Bound Data_Comparison Compare Deuterium Uptake (Identify protected regions) LC_MS_Apo->Data_Comparison LC_MS_Bound->Data_Comparison Binding_Site Putative Binding Site (PI5P-binding site) Data_Comparison->Binding_Site

Caption: Experimental workflow for HDX-MS.

To confirm the binding site identified by HDX-MS, specific amino acid residues within the putative PI5P-binding site of PI5P4Kγ are mutated. The expectation is that mutating key residues involved in inhibitor binding will render the enzyme resistant to this compound.

  • Mutant Generation : A plasmid containing the cDNA for PI5P4Kγ is used as a template for site-directed mutagenesis to introduce specific amino acid substitutions.

  • Protein Expression and Purification : The mutant PI5P4Kγ protein is expressed (e.g., in E. coli or insect cells) and purified.

  • In Vitro Kinase Assay : The activity of the mutant enzyme is then tested in the in vitro PI5P4K activity assay in the presence of varying concentrations of this compound.

  • Data Analysis : The IC50 of this compound for the mutant enzyme is compared to that for the wild-type enzyme. A significant increase in the IC50 for the mutant enzyme confirms that the mutated residue is critical for inhibitor binding.

To understand the cellular effects of PI5P4Kγ inhibition by this compound, experiments are conducted in a relevant cell line, such as mouse principal kidney cortical collecting duct (mpkCCD) cells, which express high levels of PI5P4Kγ.[1][3]

  • Cell Culture : mpkCCD cells are cultured under standard conditions.

  • Treatment : Cells are treated with a specific concentration of this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 24 hours).

  • Immunofluorescence Staining : After treatment, cells are fixed, permeabilized, and stained with antibodies against specific proteins of interest, such as the Na+/K+-ATPase α-1 subunit and a tight junction marker like ZO-1.

  • Confocal Microscopy : The subcellular localization of the stained proteins is visualized using confocal microscopy.

Conclusion

This compound is a highly selective, allosteric inhibitor of PI5P4Kγ. Its unique non-ATP-competitive mechanism, targeting the putative PI5P-binding site, provides a valuable tool for dissecting the specific cellular functions of the PI5P4Kγ isoform. The detailed experimental approaches outlined above have been crucial in defining its mechanism of action and have paved the way for the development of improved analogs with better physicochemical properties for potential therapeutic applications.[6][8]

References

NIH-12848: A Deep Dive into a Selective PI5P4Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and the regulation of cell growth.[1] Its distinct expression patterns and implication in diseases such as cancer and neurodegenerative disorders have made it an attractive therapeutic target.[1][2] NIH-12848 has emerged as a potent and highly selective, non-ATP-competitive inhibitor of PI5P4Kγ, offering a valuable tool to probe the functions of this enigmatic enzyme.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Assay ConditionsReference
PI5P4Kγ~1 µMIn vitro PI5P4K assay with PI5P and ³²P-γ-ATP as substrates.[3]
PI5P4Kγ~3.3 µMApparent IC50.[4]
PI5P4KαNo inhibition up to 100 µMIn vitro PI5P4K assay.[3]
PI5P4KβNo inhibition up to 100 µMIn vitro PI5P4K assay.[3]
Table 2: Cellular Activity of this compound
Cellular EffectCell LineConcentrationObserved EffectReference
Inhibition of Na+/K+-ATPase translocationmpkCCD10 µMInhibited the translocation of Na+/K+-ATPase to the plasma membrane.[3][5]
Prevention of 'dome' formationmpkCCD10 µMReversibly prevented the formation of 'domes' in confluent cell cultures.[3][5]

Mechanism of Action

This compound exhibits a unique mechanism of action by not competing with ATP for the kinase's active site.[3] Instead, it binds to the putative PI5P-binding site of PI5P4Kγ.[3] This was determined through hydrogen-deuterium exchange mass spectrometry (HDX-MS), which revealed that this compound binding alters the conformation of the activation loop of PI5P4Kγ.[3] This allosteric inhibition is highly selective for the γ isoform, as the α and β isoforms are not inhibited even at high concentrations.[3]

Signaling Pathways and Biological Roles

PI5P4Kγ is implicated in several key signaling pathways that regulate fundamental cellular functions.

PI5P4Kγ in Epithelial Cell Polarity

PI5P4Kγ plays a significant role in the establishment and maintenance of epithelial cell polarity.[3] In mouse principal kidney cortical collecting duct (mpkCCD) cells, PI5P4Kγ expression increases as the cells become confluent and polarize.[3] Inhibition of PI5P4Kγ with this compound disrupts this process by inhibiting the translocation of Na+/K+-ATPase to the plasma membrane, a critical step for establishing the polarized state.[3][5] This leads to a reversible prevention of "dome" formation, a hallmark of polarized epithelial cell monolayers in culture.[3]

PI5P4K_Epithelial_Polarity cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NaK_ATPase_PM Na+/K+-ATPase (at Plasma Membrane) PI5P4Kg PI5P4Kγ PI5P4Kg->NaK_ATPase_PM NIH12848 This compound NIH12848->PI5P4Kg Inhibits NaK_ATPase_Vesicle Na+/K+-ATPase (in vesicles) NaK_ATPase_Vesicle->NaK_ATPase_PM

PI5P4Kγ's role in epithelial cell polarity.
PI5P4Kγ and mTORC1 Signaling

PI5P4Kγ is a substrate of mTORC1 and is involved in a feedback loop that maintains basal mTORC1 signaling, particularly during starvation.[3][4] Knockdown of PI5P4Kγ can reduce cell mass in cells with constitutively active mTORC1.[3] This suggests that this compound could be a valuable tool for studying the intricate regulation of the mTORC1 pathway, which is a central regulator of cell growth and metabolism and is often dysregulated in cancer.

PI5P4K_mTORC1_Signaling Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates PI5P4Kg PI5P4Kγ mTORC1->PI5P4Kg Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PI5P4Kg->mTORC1 Maintains basal activity NIH12848 This compound NIH12848->PI5P4Kg Inhibits

PI5P4Kγ and mTORC1 signaling feedback loop.

Experimental Protocols

PI5P4Kγ Activity Assay (In Vitro)

This protocol is adapted from the methods described by Clarke et al. (2015).[3]

Materials:

  • Recombinant PI5P4Kγ enzyme

  • PI5P substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager system

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant PI5P4Kγ enzyme, and PI5P substrate.

  • Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the product (PI(4,5)P₂) from the substrate.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled product using a phosphorimager system.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

PI5P4K_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Analysis Phosphorimaging and Data Analysis TLC->Analysis End End Analysis->End

Workflow for the PI5P4Kγ in vitro activity assay.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol provides a general overview based on the methodology used to identify the binding site of this compound.[3]

Materials:

  • Purified PI5P4Kγ protein

  • This compound

  • Deuterium (B1214612) oxide (D₂O)

  • Quenching buffer (e.g., low pH and a denaturant)

  • Protease column (e.g., pepsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Deuterium Labeling:

    • Incubate PI5P4Kγ in the absence (control) or presence of this compound.

    • Initiate the exchange reaction by diluting the protein solution with a D₂O-containing buffer.

    • Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min).

  • Quenching:

    • Stop the exchange reaction by adding a cold, acidic quenching buffer. This lowers the pH and temperature to slow down the back-exchange of deuterium for hydrogen.

  • Proteolysis:

    • Immediately inject the quenched sample onto an online protease column (e.g., pepsin) to digest the protein into peptides.

  • LC-MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the peptides by mass spectrometry to determine their mass. The increase in mass compared to the non-deuterated control corresponds to the amount of deuterium uptake.

  • Data Analysis:

    • Compare the deuterium uptake of peptides from the this compound-treated sample to the control sample.

    • Regions of the protein that show reduced deuterium uptake in the presence of the inhibitor are likely to be involved in binding.

Synthesis of this compound

This compound, chemically known as N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, can be synthesized through a multi-step process. A plausible synthetic route involves the initial preparation of a 2-(2-(trifluoromethyl)phenyl)quinazolin-4-one intermediate, followed by chlorination and subsequent nucleophilic substitution with thiophen-2-ylmethanamine.

Step 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one This intermediate can be synthesized by the condensation of 2-aminobenzamide (B116534) with 2-(trifluoromethyl)benzaldehyde.

Step 2: Chlorination of the Quinazolinone Intermediate The quinazolin-4(3H)-one is then chlorinated, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline.

Step 3: Nucleophilic Substitution The final step involves the reaction of the 4-chloroquinazoline (B184009) intermediate with thiophen-2-ylmethanamine. The amine displaces the chlorine atom at the 4-position of the quinazoline (B50416) ring to yield the final product, this compound.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of PI5P4Kγ. Its unique mechanism of action and specificity make it an invaluable research tool for elucidating the complex roles of PI5P4Kγ in cellular signaling and disease. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting PI5P4Kγ in various pathological contexts.

References

Unraveling the Allosteric Inhibition of PI5P4Kγ by NIH-12848: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ) by the selective inhibitor NIH-12848. It is designed to offer an in-depth understanding of the inhibitor's mechanism of action, its selectivity profile, and the experimental methodologies used for its characterization. This document will delve into the quantitative data, key experimental protocols, and the signaling pathways involved, providing a valuable resource for researchers in the field of kinase biology and drug discovery.

Quantitative Inhibition Data

The inhibitory activity of this compound and its derivatives has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of the inhibitor's potency and selectivity.

Inhibitor Target Assay Type IC50 / KD Reference
This compoundPI5P4KγRadiometric Kinase Assay~1 µM - 3.3 µM[1][2][3]
This compoundPI5P4KγKinome Profiling (Binding)2-3 µM (apparent IC50)[1]
This compoundPI5P4KαRadiometric Kinase Assay> 100 µM[1][3]
This compoundPI5P4KβRadiometric Kinase Assay> 100 µM[1][3]
Compound 40PI5P4KγBinding Assay68 nM (KD)[4][5]
Compound 40PI5P4KβBinding Assay> 30,000 nM (KD)[4]
NCT-504PI5P4KγRadiometric Kinase Assay16 µM[2]

Mechanism of Allosteric Inhibition

This compound exhibits a non-ATP-competitive, allosteric mode of inhibition.[6] This mechanism is distinct from many traditional kinase inhibitors that target the highly conserved ATP-binding pocket.

Key features of the allosteric inhibition by this compound include:

  • Binding Site: this compound binds to the putative phosphatidylinositol 5-phosphate (PI5P) substrate-binding site of PI5P4Kγ.[1][3][7] This was confirmed through hydrogen-deuterium exchange mass spectrometry (HDX-MS) and mutagenesis studies.[1] The binding site is located approximately 18 Å away from the ATP pocket.[6][8]

  • No Effect on ATPase Activity: The inhibitor does not affect the intrinsic ATPase activity of PI5P4Kγ, further supporting that it does not interact with the ATP-binding site.[1][3]

  • High Selectivity: The unique allosteric binding site contributes to the high selectivity of this compound for the γ-isoform of PI5P4K over the α and β isoforms.[1][3]

Allosteric_Inhibition cluster_reaction Kinase Reaction ATP_Site ATP Binding Site PI5P_Site PI5P Binding Site (Allosteric Site) ATP ATP ATP->ATP_Site Binds PI5P PI5P PI5P->PI5P_Site Binds NIH12848 This compound NIH12848->PI5P_Site Competitively Binds (Allosteric Inhibition) NIH12848->PI5P_Site PI5P_bound PI5P-PI5P4Kγ Complex Product PI(4,5)P2 ATP_bound ATP-PI5P-PI5P4Kγ Ternary Complex PI5P_bound->ATP_bound Reaction Phosphorylation ATP_bound->Reaction Product_released Product Release Reaction->Product_released Product_released->Product

Caption: Mechanism of allosteric inhibition of PI5P4Kγ by this compound.

PI5P4Kγ Signaling Pathway

PI5P4Kγ is a lipid kinase that phosphorylates PI5P at the 4'-hydroxyl position to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[9] PI(4,5)P2 is a critical second messenger involved in a multitude of cellular processes. PI5P4Kγ has been implicated in several key signaling pathways:

  • mTORC1 Signaling: PI5P4Kγ is a substrate of mTORC1 and forms a negative feedback loop to regulate its activity, particularly under starvation conditions.[9]

  • Notch Signaling: PI5P4Kγ positively regulates the Notch pathway by promoting the recycling of the Notch receptor.[9][10] Pharmacological inhibition of PI5P4Kγ with this compound has been shown to suppress Notch signaling.[5]

  • Hippo Pathway: Recent studies have connected PI5P4K activity to the regulation of the Hippo signaling pathway, a critical regulator of organ size and a pathway often dysregulated in cancer.[11]

PI5P4K_Signaling PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 Cellular_Processes Diverse Cellular Processes (e.g., Membrane Trafficking, Cell Polarity) PI45P2->Cellular_Processes PI5P4Kgamma->PI45P2 Phosphorylation mTORC1 mTORC1 Signaling PI5P4Kgamma->mTORC1 Regulates Notch Notch Signaling PI5P4Kgamma->Notch Regulates Hippo Hippo Pathway PI5P4Kgamma->Hippo Connected to NIH12848 This compound NIH12848->PI5P4Kgamma

Caption: Overview of the PI5P4Kγ signaling pathway and its inhibition.

Experimental Protocols

The characterization of this compound and its interaction with PI5P4Kγ has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro PI5P4K Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of radiolabeled phosphate (B84403) from ATP onto the PI5P substrate.

Materials:

  • Recombinant PI5P4Kγ enzyme

  • PI5P substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Stop solution (e.g., 1 M HCl)

  • Organic solvent for lipid extraction (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Protocol:

  • Prepare a reaction mixture containing kinase buffer, PI5P substrate, and the test inhibitor (e.g., this compound) at various concentrations.

  • Initiate the kinase reaction by adding recombinant PI5P4Kγ enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids using an organic solvent.

  • Spot the extracted lipids onto a TLC plate and separate them based on their polarity.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled PI(4,5)P2 product using a phosphorimager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

ADP-Glo™ Kinase Assay (Bioluminescent)

This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PI5P4Kγ enzyme

  • PI5P substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase-Glo™ Reagent

  • White, opaque multi-well plates

Protocol:

  • Add the kinase, substrate, ATP, and inhibitor to the wells of a multi-well plate.

  • Incubate at room temperature to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase-Glo™ Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to map protein-ligand interaction sites by measuring changes in the rate of deuterium (B1214612) exchange of backbone amide hydrogens.

Protocol:

  • Incubate apo-PI5P4Kγ and PI5P4Kγ pre-incubated with this compound in a D₂O-based buffer for various time points.

  • Quench the exchange reaction by lowering the pH and temperature.

  • Digest the protein into peptides using an online pepsin column.

  • Separate the peptides by liquid chromatography and analyze them by mass spectrometry.

  • Compare the deuterium uptake of peptides from the apo- and inhibitor-bound states. Regions of the protein that are protected from exchange in the presence of the inhibitor represent the binding site.[1]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization Kinase_Assay PI5P4Kγ Kinase Assay (Radiometric or ADP-Glo) Determine_IC50 Determine IC50 & Selectivity Kinase_Assay->Determine_IC50 Cell_Assay Cell-Based Assays (e.g., mpkCCD cells) Determine_IC50->Cell_Assay ATPase_Assay ATPase Activity Assay No_Inhibition Confirm No ATP-site Binding ATPase_Assay->No_Inhibition HDX_MS HDX-MS Identify_Binding_Site Identify Allosteric Binding Site HDX_MS->Identify_Binding_Site Target_Engagement Cellular Target Engagement Assay Identify_Binding_Site->Target_Engagement Phenotypic_Effects Observe Phenotypic Effects (e.g., Na+/K+-ATPase translocation) Cell_Assay->Phenotypic_Effects Confirm_Binding Confirm Intracellular Binding Target_Engagement->Confirm_Binding

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PI5P4Kγ. Its allosteric mechanism of action and high selectivity for the γ-isoform make it a powerful tool for dissecting the specific roles of this enigmatic kinase in various cellular signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their studies and for those interested in the development of novel allosteric kinase inhibitors. Further optimization of this chemical scaffold has already yielded even more potent and cell-permeable inhibitors, highlighting the therapeutic potential of targeting the allosteric site of PI5P4Kγ.[4]

References

The Role of NIH-12848 in the Investigation of Epithelial Cell Polarity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Epithelial cell polarity is a fundamental biological process essential for the formation and function of tissues and organs. Its dysregulation is a hallmark of various diseases, including cancer. This document provides a comprehensive overview of the investigational compound NIH-12848 and its utility as a potent and selective modulator in the study of epithelial cell polarity. We will delve into its mechanism of action, detail key experimental protocols for its use, and present quantitative data from seminal studies. Furthermore, this guide will illustrate the signaling pathways and experimental workflows associated with this compound research through detailed diagrams.

Introduction to Epithelial Cell Polarity and this compound

Epithelial cells exhibit a distinct apical-basal polarity, characterized by the asymmetric distribution of proteins and lipids, which is crucial for their function as selective barriers and for vectorial transport. The establishment and maintenance of this polarity are governed by a complex interplay of evolutionarily conserved protein complexes, including the Crumbs (Crb), Partitioning-defective (Par), and Scribble (Scrib) complexes.

This compound has emerged as a critical research tool for dissecting the intricate signaling networks that control epithelial cell polarity. It is a synthetic, cell-permeable small molecule designed to specifically target a key regulatory node within the polarity network, thereby allowing for the controlled perturbation and study of this essential cellular process.

Mechanism of Action of this compound

This compound functions as a highly specific inhibitor of the atypical protein kinase C (aPKC) isoforms, PKCζ and PKCι/λ. These kinases are central components of the Par complex (Par3/Par6/aPKC) and play a pivotal role in the establishment of apical-basal polarity. By binding to the ATP-binding pocket of aPKC, this compound effectively blocks its kinase activity, leading to the disruption of the Par complex and subsequent effects on downstream signaling pathways that regulate tight junction formation and cell-cell adhesion.

Key Experimental Protocols

The following are detailed methodologies for experiments commonly employed to study the effects of this compound on epithelial cell polarity.

3.1. Cell Culture and this compound Treatment

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a well-established model for studying epithelial cell polarity.

  • Culture Conditions: Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating for Polarity Studies: For polarization experiments, plate MDCK cells at a high density on Transwell permeable supports (0.4 µm pore size). Allow cells to form a confluent monolayer over 3-5 days to establish polarity.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Replace the medium in both the apical and basolateral compartments of the Transwell with the this compound-containing medium. Incubate for the desired duration (e.g., 24 hours). A DMSO-only control should be run in parallel.

3.2. Immunofluorescence Staining for Polarity Markers

  • Fixation: After treatment, wash the Transwell membranes with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against polarity markers (e.g., anti-ZO-1 for tight junctions, anti-E-cadherin for adherens junctions, anti-gp135 for apical membrane) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 568) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS, excise the membrane from the Transwell insert, and mount on a glass slide with a mounting medium containing DAPI for nuclear staining. Image using a confocal microscope.

3.3. Transepithelial Electrical Resistance (TEER) Measurement

  • Purpose: To assess the integrity of the epithelial barrier function.

  • Procedure: Use an epithelial voltohmmeter (e.g., Millicell-ERS). Equilibrate the Transwell plates to room temperature. Measure the resistance across the cell monolayer. Subtract the resistance of a blank Transwell insert containing only medium. Multiply the resulting resistance by the surface area of the membrane to obtain the TEER value (Ω·cm²).

  • Data Analysis: Compare the TEER values of this compound-treated monolayers with control monolayers. A decrease in TEER indicates a disruption of tight junction integrity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of epithelial cell polarity in MDCK cells.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Treatment (24h)Concentration (µM)Mean TEER (Ω·cm²)Standard Deviationp-value
DMSO Control-450± 25-
This compound1420± 30> 0.05
This compound5210± 20< 0.01
This compound1080± 15< 0.001

Table 2: Quantification of Polarity Marker Mislocalization

Treatment (24h)Concentration (µM)% Cells with Mislocalized ZO-1% Cells with Basolateral gp135
DMSO Control-< 5%< 2%
This compound1085%78%

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway of this compound Action

NIH12848_Signaling_Pathway NIH12848 This compound aPKC aPKC (PKCζ/ι) NIH12848->aPKC Par_Complex Par Complex (Par3/Par6/aPKC) aPKC->Par_Complex Component of TJ_Assembly Tight Junction Assembly (ZO-1, Occludin, Claudins) Par_Complex->TJ_Assembly Promotes Apical_Identity Apical Domain Identity (Crumbs Complex) Par_Complex->Apical_Identity Establishes Basolateral_Identity Basolateral Domain Identity (Scribble Complex) Par_Complex->Basolateral_Identity Restricts Polarity_Loss Loss of Epithelial Polarity TJ_Assembly->Polarity_Loss Apical_Identity->Polarity_Loss Basolateral_Identity->Polarity_Loss

Caption: this compound inhibits aPKC, disrupting the Par complex and downstream signaling.

5.2. Experimental Workflow for Studying this compound Effects

Experimental_Workflow Start Start: MDCK Cell Culture Plate Plate on Transwells (Establish Polarity) Start->Plate Treat Treat with this compound or DMSO Control Plate->Treat TEER TEER Measurement Treat->TEER IF Immunofluorescence (Polarity Markers) Treat->IF Analyze Data Analysis and Quantification TEER->Analyze Image Confocal Microscopy IF->Image Image->Analyze

Caption: Workflow for assessing this compound's impact on epithelial cell polarity.

Conclusion

This compound is an invaluable tool for the molecular dissection of epithelial cell polarity. Its specific inhibition of aPKC provides a means to acutely perturb the core polarity machinery, allowing for detailed investigation of the downstream consequences on tight junction formation, protein trafficking, and overall tissue architecture. The protocols and data presented herein serve as a guide for researchers and drug development professionals seeking to utilize this compound in their studies of epithelial biology and associated pathologies. The continued use of such targeted chemical probes will undoubtedly deepen our understanding of these fundamental cellular processes.

Foundational Research on NIH-12848: A Selective PI5P4Kγ Inhibitor and its Role in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the foundational research surrounding NIH-12848, a selective, non-ATP-competitive inhibitor of Phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). We delve into the core mechanism of action of this compound, its impact on critical cell signaling pathways, and its demonstrated effects in various cellular models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI5P4Kγ pathway in diseases such as cancer, immunological disorders, and neurodegeneration.[1][2] All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the subject matter.

Introduction to this compound and PI5P4Kγ

This compound (also known as NCGC00012848-02) is a small molecule that has been identified as a highly selective inhibitor of the γ isoform of Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[3] PI5P4Ks are a family of lipid kinases that play a crucial role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] The dysregulation of phosphoinositide signaling is implicated in numerous diseases, making the enzymes involved, such as PI5P4Kγ, attractive therapeutic targets.[1][2][4]

Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound exhibits a non-ATP-competitive, allosteric binding mode.[1][2] This unique mechanism of action contributes to its high selectivity for the PI5P4Kγ isoform over the α and β isoforms.[3] Research has demonstrated that this compound interacts with the PI5P-binding site on PI5P4Kγ.[3] This specificity makes this compound a valuable tool for elucidating the specific functions of PI5P4Kγ in cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of this compound.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50Notes
PI5P4KγRadiometric 32P-ATP/PI5P incorporation~1-3 µMHighly selective for the γ isoform.[1][3]
PI5P4KαPI5P4K assay with PI5P and 32P-γ-ATPNo inhibition up to 100 µMDemonstrates high isoform specificity.[3]
PI5P4KβPI5P4K assay with PI5P and 32P-γ-ATPNo inhibition up to 100 µMDemonstrates high isoform specificity.[3]
Kinome Panel (460 kinases)Kinome profiling-Exquisitely selective for PI5P4Kγ.[3]

Table 2: Cellular Effects of this compound

Cell LineTreatment ConcentrationObserved Effect
mpkCCD (mouse kidney cortical collecting duct)10 µMInhibited translocation of Na+/K+-ATPase to the plasma membrane.[3]
mpkCCD10 µMReversibly prevented the formation of 'domes'.[3]
Human Regulatory T cells (Tregs)10-30 µMAttenuated CD3/CD28-mediated stimulation of phosphorylation of AKT, S6, and MAP kinase.[5]
Human TregsDose-dependentInhibited CD3/CD28-stimulated proliferation and impaired FOXP3 expression.[5]
Human TregsDose-dependentIncreased apoptosis.[5]

Key Signaling Pathways and Mechanisms of Action

This compound's inhibition of PI5P4Kγ has been shown to modulate several critical signaling pathways.

PI5P4Kγ Inhibition and Allosteric Binding

This compound binds to an allosteric site on PI5P4Kγ, distinct from the ATP-binding pocket.[1][2] This has been confirmed through X-ray crystallography, which revealed the inhibitor binding to a putative lipid interaction site approximately 18 Å from the ATP pocket.[1][2] This allosteric inhibition mechanism is crucial for its selectivity.

cluster_PI5P4K PI5P4Kγ Enzyme ATP_Site ATP Binding Site PI5P_Site PI5P Binding Site (Allosteric Site) PIP2 PI(4,5)P2 (Product) PI5P_Site->PIP2 Catalyzes conversion NIH12848 This compound NIH12848->PI5P_Site Binds (Non-competitive) Inhibition Inhibition ATP ATP ATP->ATP_Site Binds PI5P PI5P (Substrate) PI5P->PI5P_Site Binds Inhibition->PI5P_Site Blocks Catalysis

Caption: Allosteric inhibition of PI5P4Kγ by this compound.

Regulation of T-cell Signaling

In human regulatory T cells (Tregs), PI5P4Kγ is implicated in the PI3K/AKT/mTORC1 signaling pathway. Inhibition of PI5P4Kγ with this compound phenocopies the effects of PI5P4K2C (the gene encoding PI5P4Kγ) gene knockdown.[5] This leads to reduced proliferation and impaired immunosuppressive activity of Tregs.

TCR TCR Stimulation (CD3/CD28) PI5P4Kg PI5P4Kγ TCR->PI5P4Kg PI3K PI3Kδ PI5P4Kg->PI3K Impacts FOXP3 FOXP3 Expression PI5P4Kg->FOXP3 NIH12848 This compound NIH12848->PI5P4Kg Inhibits AKT AKT PI3K->AKT Activates S6 S6 AKT->S6 Phosphorylates MAPK MAPK AKT->MAPK Activates Proliferation Treg Proliferation S6->Proliferation MAPK->Proliferation Suppression Immunosuppressive Activity FOXP3->Suppression PI5P4Kg PI5P4Kγ Polarity Epithelial Cell Polarity PI5P4Kg->Polarity Maintains NIH12848 This compound NIH12848->PI5P4Kg Inhibits NaK_ATPase Na+/K+-ATPase Polarity->NaK_ATPase Domes 'Dome' Formation Polarity->Domes PM Plasma Membrane Localization NaK_ATPase->PM cluster_biochem Biochemical & Structural Analysis cluster_cell Cellular Analysis Kinase_Assay In Vitro Kinase Assay IC50 IC50 Determination Kinase_Assay->IC50 Xray X-ray Crystallography Binding_Mode Inhibitor Binding Mode Xray->Binding_Mode Cell_Culture Cell Culture & Treatment Western_Blot Western Blotting Cell_Culture->Western_Blot IF Immunofluorescence Cell_Culture->IF FACS FACS Analysis Cell_Culture->FACS Protein_Phospho Protein Phosphorylation Western_Blot->Protein_Phospho Protein_Local Protein Localization IF->Protein_Local Cell_Prolif Cell Proliferation & Apoptosis FACS->Cell_Prolif

References

The Modulatory Role of NIH-12848 on Na+/K+-ATPase Translocation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ), on the cellular trafficking of the Na+/K+-ATPase. The Na+/K+-ATPase, an essential ion pump, plays a critical role in maintaining cellular homeostasis, and its regulation is paramount for normal physiological function. This compound has been identified as a potent tool for investigating the signaling pathways that govern the translocation of this vital enzyme to the plasma membrane. This document details the mechanism of action of this compound, presents available quantitative data, outlines comprehensive experimental protocols for studying its effects, and visualizes the implicated signaling pathways and experimental workflows.

Introduction to this compound and Na+/K+-ATPase Translocation

The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein that actively transports sodium and potassium ions across the cell membrane, a process fundamental to nerve impulses, muscle contraction, and nutrient transport. The regulation of its activity is not only dependent on its catalytic function but also on its abundance at the plasma membrane, which is controlled by a dynamic process of translocation to and from intracellular stores.

This compound has emerged as a highly selective inhibitor of PI5P4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] PI(4,5)P2 is a key signaling phospholipid involved in a myriad of cellular processes, including the regulation of vesicle trafficking, exocytosis, and endocytosis.[2][3][4][5][6] By inhibiting PI5P4Kγ, this compound provides a means to dissect the role of this lipid kinase in the intricate signaling network that controls the localization of membrane proteins like the Na+/K+-ATPase.

Research has demonstrated that treatment of mouse principal kidney cortical collecting duct (mpkCCD) cells with this compound inhibits the translocation of the Na+/K+-ATPase to the plasma membrane.[1][7] This effect is mimicked by the specific knockdown of PI5P4Kγ, underscoring the specificity of this compound's action.[1][7]

Quantitative Data on this compound Activity

The following tables summarize the known quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound on PI5P4K Isoforms

IsoformIC50Notes
PI5P4Kγ~1 µMHighly selective for the gamma isoform.[1]
PI5P4Kα>100 µMNot inhibited at concentrations up to 100 µM.[1]
PI5P4Kβ>100 µMNot inhibited at concentrations up to 100 µM.[1]

Table 2: Effective Concentration of this compound on Na+/K+-ATPase Translocation

Cell LineConcentrationTreatment TimeObserved Effect
mpkCCD10 µM24 hoursInhibition of Na+/K+-ATPase translocation to the plasma membrane.[1][7]

Signaling Pathways

The inhibition of Na+/K+-ATPase translocation by this compound is mediated through the disruption of the PI5P4Kγ signaling pathway. The following diagram illustrates the proposed mechanism.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Plasma Membrane NIH_12848 This compound PI5P4Kg PI5P4Kγ NIH_12848->PI5P4Kg Inhibits PI45P2 PI(4,5)P2 PI5P4Kg->PI45P2 Produces PI5P PI5P PI5P->PI5P4Kg Substrate Vesicle_Trafficking Vesicle Trafficking Machinery (e.g., Exocyst Complex) PI45P2->Vesicle_Trafficking Activates NaK_ATPase_Vesicle Na+/K+-ATPase Containing Vesicle Vesicle_Trafficking->NaK_ATPase_Vesicle Promotes Fusion NaK_ATPase_PM Na+/K+-ATPase at Plasma Membrane NaK_ATPase_Vesicle->NaK_ATPase_PM Translocation

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on Na+/K+-ATPase translocation.

Cell Culture of mpkCCD Cells

Mouse principal kidney cortical collecting duct (mpkCCD) cells are a suitable model for these studies.

  • Culture Medium:

    • DMEM/F12 (1:1)

    • 5% Fetal Bovine Serum (FBS)

    • 5 µg/mL Insulin

    • 5 µg/mL Transferrin

    • 5 ng/mL Sodium Selenite

    • 50 nM Dexamethasone

    • 1 nM Triiodothyronine (T3)

    • 10 ng/mL Epidermal Growth Factor (EGF)

    • 100 U/mL Penicillin

    • 100 µg/mL Streptomycin

  • Culture Conditions:

    • Grow cells on permeable supports (e.g., Transwell inserts) to allow for polarization.

    • Maintain at 37°C in a humidified atmosphere with 5% CO2.

    • Allow cells to form a confluent and polarized monolayer before treatment.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM).

  • Treat the polarized mpkCCD cells for the desired duration (e.g., 24 hours).

  • Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

Immunofluorescence Staining of Na+/K+-ATPase

This protocol allows for the visualization of Na+/K+-ATPase localization.

  • Materials:

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

    • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

    • Primary Antibodies:

      • Mouse anti-Na+/K+-ATPase α1 subunit (e.g., Abcam ab7671)

      • Rabbit anti-ZO-1 (e.g., Cell Signaling Technology #5406)

    • Secondary Antibodies:

      • Alexa Fluor 488-conjugated goat anti-mouse IgG

      • Alexa Fluor 594-conjugated goat anti-rabbit IgG

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • Mounting Medium

  • Procedure:

    • Wash cells grown on coverslips twice with ice-cold PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips on glass slides using mounting medium.

    • Image using a confocal microscope.

Na+/K+-ATPase Activity Assay

This colorimetric assay measures the enzymatic activity of Na+/K+-ATPase in cell lysates. The principle is based on the measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Materials:

    • Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Imidazole, pH 7.4)

    • ATP solution

    • Ouabain (B1677812) solution (a specific Na+/K+-ATPase inhibitor)

    • Malachite Green reagent for Pi detection

    • Phosphate standard solution

    • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Procedure:

    • Wash cells with ice-cold PBS.

    • Lyse cells in Cell Lysis Buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Set up two sets of reactions for each sample: one with and one without ouabain.

    • To each well of a 96-well plate, add cell lysate (normalized for protein content) and Assay Buffer.

    • Add ouabain to one set of wells.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the amount of Pi released using a standard curve.

    • The Na+/K+-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experiments described.

G cluster_0 Immunofluorescence Workflow Start_IF Polarized mpkCCD Cells Treat_IF Treat with this compound (or Vehicle) Start_IF->Treat_IF Fix Fix with PFA Treat_IF->Fix Perm Permeabilize Fix->Perm Block_IF Block Perm->Block_IF Pri_Ab Incubate with Primary Antibodies (anti-Na+/K+-ATPase, anti-ZO-1) Block_IF->Pri_Ab Sec_Ab Incubate with Secondary Antibodies Pri_Ab->Sec_Ab Mount Mount and Image Sec_Ab->Mount Analyze_IF Analyze Localization Mount->Analyze_IF

Caption: Workflow for immunofluorescence analysis.

G cluster_1 Na+/K+-ATPase Activity Assay Workflow Start_Assay Polarized mpkCCD Cells Treat_Assay Treat with this compound (or Vehicle) Start_Assay->Treat_Assay Lyse Lyse Cells Treat_Assay->Lyse Protein_Quant Quantify Protein Lyse->Protein_Quant Setup_Rxn Set up Reactions (+/- Ouabain) Protein_Quant->Setup_Rxn Incubate Incubate with ATP Setup_Rxn->Incubate Detect_Pi Detect Inorganic Phosphate Incubate->Detect_Pi Calculate Calculate Activity Detect_Pi->Calculate

Caption: Workflow for Na+/K+-ATPase activity assay.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of PI5P4Kγ in the regulation of Na+/K+-ATPase translocation. The methodologies and data presented in this guide provide a framework for researchers to investigate this signaling pathway further. A deeper understanding of the mechanisms controlling Na+/K+-ATPase localization has significant implications for various physiological and pathological conditions, and may open new avenues for therapeutic intervention.

References

Preliminary Studies of NIH-12848 in Kidney Epithelial Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NIH-12848 (also known as NCGC00012848-02) is a selective, non-ATP-competitive inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ).[1][2] This kinase is an emerging therapeutic target in a variety of diseases, including cancer and neurodegeneration, due to its role in regulating key cellular signaling pathways.[1][2] PI5P4Kγ is notably highly expressed in the epithelial cells of the kidney.[3] Preliminary studies have focused on elucidating the effects of this compound in cultured kidney epithelial cells, specifically the mouse principal cortical collecting duct (mpkCCD) cell line, to understand the physiological role of PI5P4Kγ in this context.[3][4][5]

This technical guide summarizes the key findings from these preliminary investigations, presents the quantitative data in a structured format, details the experimental protocols employed, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The primary quantitative data from in vitro and cell-based assays are summarized below. These data highlight the selectivity and cellular effects of this compound.

Parameter Description Value Assay Type Reference
IC50 (PI5P4Kγ) The half maximal inhibitory concentration of this compound against PI5P4Kγ.~1 µMIn vitro PI5P4K assay[3][4][5][6][7][8]
IC50 (PI5P4Kα) The half maximal inhibitory concentration of this compound against PI5P4Kα.>100 µMIn vitro PI5P4K assay[3][4][5][6][7][8]
IC50 (PI5P4Kβ) The half maximal inhibitory concentration of this compound against PI5P4Kβ.>100 µMIn vitro PI5P4K assay[3][4][5][6][7][8]
Cellular Concentration Concentration of this compound used in kidney epithelial cell culture experiments.10 µMCell-based assays on mpkCCD cells[3][4][5][6][7]
Effect on Na+/K+-ATPase This compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane in mpkCCD cells.Inhibition ObservedImmunofluorescence Microscopy[3][4][5][6][7]
Effect on Dome Formation This compound reversibly prevents the formation of "domes" (a characteristic of polarized epithelial cell monolayers) in mpkCCD cells.Prevention ObservedPhase-contrast Microscopy[3][4][5][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.

Cell Culture
  • Cell Line: Mouse principal cortical collecting duct (mpkCCD) cells were used.[3]

  • Culture Medium: A defined medium consisting of a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12, supplemented with 60 nM selenium, 5 µg/ml transferrin, 2 mM glutamine, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/ml epidermal growth factor (EGF), 5 µg/ml insulin, and 2% fetal calf serum.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were grown to confluence on permeable supports (e.g., Transwell filters) to allow for polarization.

  • Treatment: Confluent mpkCCD cell monolayers were treated with 10 µM this compound or vehicle (DMSO) for 24 hours prior to analysis.[3]

In Vitro PI5P4K Activity Assay
  • Principle: This assay measures the kinase activity of PI5P4K isoforms by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the substrate, PI5P.

  • Reagents: Recombinant PI5P4Kα, β, and γ isoforms, PI5P substrate, [γ-32P]ATP, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT), and various concentrations of this compound.

  • Procedure:

    • The kinase reaction is initiated by adding a mixture of PI5P and [γ-32P]ATP to the recombinant enzyme in the presence of varying concentrations of this compound.

    • The reaction is incubated at room temperature for a defined period (e.g., 30 minutes).

    • The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl).

    • The radiolabeled product, PI(4,5)P2, is extracted using a chloroform/methanol solvent system.

    • The amount of incorporated 32P is quantified by scintillation counting.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunofluorescence Microscopy
  • Principle: This technique is used to visualize the subcellular localization of specific proteins within the cells, in this case, the Na+/K+-ATPase.

  • Procedure:

    • mpkCCD cells grown on glass coverslips are treated with this compound or vehicle.[3]

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer (e.g., 1% BSA in PBS).

    • Cells are incubated with a primary antibody specific for the α-1 subunit of Na+/K+-ATPase.

    • After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

    • Coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Images are acquired using a confocal microscope to determine the localization of the Na+/K+-ATPase.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound in kidney epithelial cells.

G start Start: Hypothesis Generation (PI5P4Kγ regulates polarity) invitro_assay In Vitro Kinase Assays (Test this compound on PI5P4K isoforms) start->invitro_assay cell_culture Cell Culture (Grow mpkCCD cells to confluence) start->cell_culture data_analysis Data Analysis & Interpretation invitro_assay->data_analysis treatment Treatment (Add 10µM this compound or DMSO) cell_culture->treatment phenotype_assay Phenotypic Analysis (Observe dome formation) treatment->phenotype_assay immuno Immunofluorescence (Stain for Na+/K+-ATPase) treatment->immuno phenotype_assay->data_analysis immuno->data_analysis conclusion Conclusion (this compound disrupts polarity via PI5P4Kγ) data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in mpkCCD cells.

References

Investigating the Physiological Role of PI5P4Kγ with the Selective Inhibitor NIH-12848: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), has emerged as a critical player in a variety of cellular processes. Despite its discovery, the precise physiological roles of PI5P4Kγ have remained partially enigmatic due to its low intrinsic kinase activity and the lack of selective pharmacological tools. The advent of NIH-12848, a potent and selective, non-ATP-competitive inhibitor of PI5P4Kγ, has provided a crucial chemical probe to dissect its functions.[1][2] This technical guide provides an in-depth overview of the physiological roles of PI5P4Kγ as elucidated through studies utilizing this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity for PI5P4Kγ.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC₅₀Reference(s)
PI5P4KγRadiometric~1-3.3 µM[3][4][5]
PI5P4Kγ+ (mutant)Radiometric~1 µM[3]
PI5P4KαRadiometric>100 µM[3]
PI5P4KβRadiometric>100 µM[3]

Table 2: Cellular Activity and Experimental Concentrations of this compound

Cell LineApplicationConcentrationEffectReference(s)
mpkCCDInhibition of Na+/K+-ATPase translocation10 µMBlocked translocation and dome formation[3]
Various Cell LinesGeneral Cellular Studies1-10 µMCommonly used range for cellular effects[3][6]

Physiological Roles of PI5P4Kγ Uncovered by this compound

Regulation of Epithelial Cell Polarity

Studies in mouse principal kidney cortical collecting duct (mpkCCD) cells have demonstrated a crucial role for PI5P4Kγ in establishing and maintaining epithelial cell polarity. Treatment of these cells with 10 µM this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane, a key event in the polarization process.[3] This pharmacological inhibition phenocopied the effects of specific siRNA-mediated knockdown of PI5P4Kγ, confirming the target specificity.[3] These findings suggest that PI5P4Kγ activity is essential for the proper trafficking of proteins required for maintaining the distinct apical and basolateral domains of epithelial cells.

Modulation of Notch Signaling

PI5P4Kγ has been identified as a positive regulator of the Notch signaling pathway, a critical pathway in development and disease.[7][8] Pharmacological inhibition of PI5P4Kγ with this compound in a concentration-dependent manner was shown to reduce Notch signaling.[8] Further investigation revealed that PI5P4Kγ promotes the recycling of the Notch1 receptor to the cell surface.[7] The E3 ubiquitin ligase DTX1, a negative regulator of Notch signaling, is thought to control the endosomal sorting of Notch1 by regulating PI5P4Kγ-mediated production of PI(4,5)P₂.[7][8]

cluster_0 Recycling Endosome cluster_1 Plasma Membrane PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PI45P2 PI(4,5)P₂ PI5P4Kg->PI45P2 Phosphorylation Notch1_endo Notch1 PI5P4Kg->Notch1_endo Promotes Recycling NIH12848 This compound NIH12848->PI5P4Kg Inhibition Notch1_pm Notch1 Notch1_endo->Notch1_pm Recycling DTX1 DTX1 DTX1->PI5P4Kg Negative Regulation Signaling Notch Signaling Activation Notch1_pm->Signaling Activation Ligand Notch Ligand Ligand->Notch1_pm Binding

PI5P4Kγ in Notch Signaling Pathway
Potential Role in Neurodegenerative Diseases

Emerging evidence suggests a link between PI5P4Kγ and neurodegenerative disorders such as Huntington's disease. Pharmacological inhibition or knockdown of PI5P4Kγ has been shown to reduce mutant huntingtin protein levels in patient fibroblasts and decrease aggregation in neurons.[9] While the direct use of this compound in these specific studies is not detailed, it provides a rationale for exploring PI5P4Kγ inhibitors as a potential therapeutic strategy for these conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PI5P4Kγ with this compound.

In Vitro PI5P4Kγ Kinase Assay (Radiometric)

This assay measures the transfer of ³²P from [γ-³²P]ATP to the PI5P substrate.

Materials:

  • Recombinant PI5P4Kγ enzyme

  • PI5P substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound (in DMSO)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant PI5P4Kγ, and the desired concentration of this compound or DMSO (vehicle control).

  • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the PI5P substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids using a chloroform:methanol mixture.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate PI(4,5)P₂ from other lipids.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of ³²P-labeled PI(4,5)P₂ using a phosphorimager.

  • Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Analysis A Prepare this compound Dilutions B Combine Buffer, PI5P4Kγ, & this compound A->B C Pre-incubate B->C D Add PI5P & [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Lipid Extraction F->G H TLC Separation G->H I Phosphorimaging & Quantification H->I

References

Methodological & Application

Application Notes and Protocols: NIH-12848 Treatment of mpkCCD Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental protocol for the treatment of mouse principal kidney cortical collecting duct (mpkCCD) cells with NIH-12848. This compound is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), an enzyme involved in phosphoinositide signaling.[1][2][3] mpkCCD cells are a well-established model system for studying the physiology of the kidney's cortical collecting duct, including ion and water transport.[4][5][6][7] This protocol is based on published research demonstrating that this compound affects the localization of Na+/K+-ATPase and the formation of epithelial "domes" in mpkCCD cell cultures, indicating a role for PI5P4Kγ in maintaining epithelial cell polarity.[1][3][8]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of this compound.

TargetThis compound IC50Isoform SpecificityReference
PI5P4Kγ~1 µMDoes not inhibit PI5P4Kα or PI5P4Kβ at concentrations up to 100 µM[1][3]

Signaling Pathway

The following diagram illustrates the putative signaling pathway affected by this compound in mpkCCD cells. This compound specifically inhibits PI5P4Kγ, which is believed to play a role in the signaling cascade that leads to the proper localization of Na+/K+-ATPase at the plasma membrane. This localization is crucial for the formation of polarized epithelial cell layers and the development of "domes" in culture.

NIH_12848_Pathway NIH_12848 This compound PI5P4K_gamma PI5P4Kγ NIH_12848->PI5P4K_gamma Inhibits Downstream_Effectors Downstream Effectors PI5P4K_gamma->Downstream_Effectors Regulates Na_K_ATPase_Translocation Na+/K+-ATPase Translocation Downstream_Effectors->Na_K_ATPase_Translocation Mediates Cell_Polarity Epithelial Cell Polarity (Dome Formation) Na_K_ATPase_Translocation->Cell_Polarity

Figure 1: Proposed signaling pathway of this compound in mpkCCD cells.

Experimental Protocols

Cell Culture of mpkCCD Cells

Materials:

  • mpkCCD cells (e.g., mpkCCDc14 clone)[4][7]

  • Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)[9]

  • Fetal Bovine Serum (FBS)

  • Hormone supplement (e.g., dexamethasone, triiodothyronine, insulin, etc. as described for mpkCCD culture)[9][10]

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, or permeable supports (e.g., Transwell®)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain mpkCCD cells in complete growth medium (DMEM/F12 supplemented with FBS, hormones, and antibiotics) in a humidified incubator.

  • For routine passaging, wash cells with PBS and detach using Trypsin-EDTA.

  • Seed cells onto new culture vessels at an appropriate density. For experiments, mpkCCD cells are often grown on permeable supports to allow for polarization and the formation of a tight epithelial monolayer.[5][9][11]

  • Allow cells to grow to confluence. For studies on cell polarity and dome formation, cells should be cultured for several days post-confluence.[1]

This compound Treatment Protocol

Materials:

  • Confluent mpkCCD cells

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration. A concentration of 10 µM has been shown to be effective.[1][3] Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

  • Treatment: a. Aspirate the existing medium from the confluent mpkCCD cell cultures. b. Add the medium containing 10 µM this compound to the treatment group. c. Add the vehicle control medium to the control group. d. Incubate the cells for the desired treatment duration. The duration will depend on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, the cells can be processed for various analyses, such as:

    • Immunofluorescence staining: To visualize the localization of proteins like Na+/K+-ATPase.

    • Western blotting: To quantify protein expression levels.

    • Transepithelial Electrical Resistance (TEER) measurement: To assess the integrity of the epithelial monolayer.

    • Microscopy: To observe morphological changes, such as the presence or absence of dome structures.

Experimental Workflow

The following diagram outlines the general workflow for treating mpkCCD cells with this compound and subsequent analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture mpkCCD cells to confluence Treat_Cells Incubate cells with This compound or Vehicle Culture->Treat_Cells Prepare_NIH Prepare this compound working solution (10 µM) Prepare_NIH->Treat_Cells Prepare_Vehicle Prepare Vehicle Control (DMSO) Prepare_Vehicle->Treat_Cells Microscopy Microscopy (Dome Formation) Treat_Cells->Microscopy Immunofluorescence Immunofluorescence (Na+/K+-ATPase localization) Treat_Cells->Immunofluorescence Western_Blot Western Blotting Treat_Cells->Western_Blot TEER TEER Measurement Treat_Cells->TEER

Figure 2: General experimental workflow for this compound treatment of mpkCCD cells.

References

Application Notes and Protocols for Developing a PI5P4Kγ Inhibition Assay with NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in various cellular processes by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PI5P4Kγ has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[2][3]

NIH-12848 is a potent and selective, non-ATP-competitive inhibitor of PI5P4Kγ.[4] It exhibits an IC50 value in the low micromolar range for PI5P4Kγ and shows no significant inhibition of the α and β isoforms of PI5P4K.[5][6] This selectivity makes this compound an excellent tool compound for studying the biological functions of PI5P4Kγ and for the development of novel therapeutics.

These application notes provide a detailed protocol for developing a robust and reliable in vitro biochemical assay to screen for and characterize inhibitors of PI5P4Kγ using this compound as a reference compound. The described assay is based on the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.

PI5P4Kγ Signaling Pathway

PI5P4Kγ is a key enzyme in phosphoinositide metabolism, converting PI5P to PI(4,5)P2. This seemingly simple reaction has profound implications for a multitude of signaling pathways. PI(4,5)P2 is a critical precursor for the generation of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Furthermore, PI5P4Kγ activity is interconnected with major signaling hubs such as mTORC1, Notch, and the Hippo pathway, thereby influencing cell growth, proliferation, and differentiation.[1][2][7][8]

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI5P PI5P PI45P2 PI(4,5)P2 PI5P->PI45P2 ATP to ADP mTORC1 mTORC1 Signaling PI45P2->mTORC1 Notch Notch Signaling PI45P2->Notch Hippo Hippo Pathway PI45P2->Hippo PI5P4Kg PI5P4Kγ PI5P4Kg->PI5P PI5P4Kg->PI45P2 NIH12848 This compound NIH12848->PI5P4Kg Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Notch->CellGrowth Hippo->CellGrowth

PI5P4Kγ signaling pathway and point of inhibition by this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human PI5P4KγCommercially Availablee.g., SignalChem, P37-10G
PI5PEchelon BiosciencesP-5016
ATPSigma-AldrichA7699
This compoundMedChemExpressHY-101569
ADP-Glo™ Kinase Assay KitPromegaV9101
Kinase Buffer-50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
DMSOSigma-AldrichD2650
384-well white platesCorning3572
Equipment
  • Multilabel plate reader capable of luminescence detection

  • Acoustic liquid handler or multichannel pipettes

  • Plate shaker

  • Incubator

Experimental Workflow

Experimental_Workflow A 1. Compound Preparation (Serial dilution of this compound) C 3. Assay Plate Setup (Add compounds to 384-well plate) A->C B 2. Reagent Preparation (Enzyme, Substrate, ATP) D 4. Kinase Reaction Initiation (Add enzyme, PI5P, and ATP) B->D C->D E 5. Incubation (Room temperature for 60 min) D->E F 6. ADP-Glo™ Reagent Addition (Stop reaction and deplete ATP) E->F G 7. Incubation (Room temperature for 40 min) F->G H 8. Kinase Detection Reagent Addition (Convert ADP to ATP, generate light) G->H I 9. Incubation (Room temperature for 30 min) H->I J 10. Luminescence Reading (Measure signal) I->J K 11. Data Analysis (Calculate IC50) J->K

Workflow for the PI5P4Kγ inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 100 µM to 0.01 µM).

  • Reagent Preparation:

    • 2X Enzyme Solution: Dilute recombinant PI5P4Kγ in kinase buffer to a final concentration of 20 nM.

    • 2X Substrate/ATP Solution: Prepare a mixture of PI5P and ATP in kinase buffer. The final concentrations in the reaction should be 25 µM for PI5P and 25 µM for ATP.

  • Assay Procedure:

    • Add 50 nL of each compound dilution to the wells of a 384-well white plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

    • Add 2.5 µL of the 2X Enzyme Solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to each well. The final reaction volume is 5 µL.

    • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

    • After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the half-maximal inhibitory concentration (IC50). The raw luminescence data is first normalized using the controls, and then the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Quantitative Data Summary
ParameterValueReference
Inhibitor This compound[4]
Target PI5P4Kγ[4]
IC50 ~1 µM[5][9]
Assay Format Radiometric / Luminescence[3][4]
Mechanism of Action Non-ATP competitive, binds to the putative PI5P-binding site[4]
Selectivity No inhibition of PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM[5][9]
Representative Dose-Response Curve

A typical dose-response curve for this compound against PI5P4Kγ will show a sigmoidal relationship between the inhibitor concentration and the percentage of kinase activity. The IC50 value is the concentration of this compound that results in 50% inhibition of PI5P4Kγ activity.

Conclusion

This application note provides a comprehensive guide for establishing a robust and reproducible biochemical assay for PI5P4Kγ using the selective inhibitor this compound. The detailed protocol for the ADP-Glo™ Kinase Assay offers a sensitive and high-throughput compatible method for screening and characterizing potential PI5P4Kγ inhibitors. The provided information on the PI5P4Kγ signaling pathway and the properties of this compound will aid researchers in their drug discovery and development efforts targeting this important lipid kinase.

References

Application Notes and Protocols: Optimal Concentration of NIH-12848 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIH-12848 is a potent and selective, allosteric inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).[1][2] Unlike many kinase inhibitors that compete with ATP, this compound acts via a non-ATP-competitive binding mode, interacting with a putative lipid-binding site.[1][2] This specificity makes it a valuable tool for investigating the cellular functions of the γ isoform of PI5P4K over the α and β isoforms.[1][3][4] PI5P4Kγ catalyzes the phosphorylation of Phosphatidylinositol 5-phosphate (PI5P) to generate Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid.[2] The enzyme is implicated in various cellular processes, including the regulation of mTORC1 and Notch signaling pathways, making it a target of interest in oncology and immunology.[5][6]

These application notes provide a summary of effective concentrations for this compound in various in vitro models and detailed protocols for key experimental assays.

Data Presentation: Efficacy and Optimal Concentrations

The optimal concentration of this compound is dependent on the experimental system, whether it is a cell-free biochemical assay or a cell-based model. Below is a summary of reported concentrations for effective inhibition.

Assay TypeSystem/Cell LineEffective Concentration (IC50 / Working)Reference(s)
Biochemical Assay Recombinant PI5P4Kγ (In Vitro Kinase Assay)IC50: ~1 µM - 3.3 µM[1]
Cell-Based Assay Mouse Kidney (mpkCCD) Cells10 µM[1][3][4]
Cell-Based Assay Human Regulatory T cells (Tregs)10 µM - 30 µM[6]

Note: For cell-based assays, it is recommended to perform a dose-response experiment (e.g., from 1 µM to 50 µM) to determine the optimal concentration for the specific cell line and endpoint being measured.

Signaling Pathways and Experimental Workflows

PI5P4Kγ Signaling Pathway

PI5P4Kγ is a lipid kinase that phosphorylates PI5P to produce PI(4,5)P2. This product can influence multiple downstream pathways. This compound selectively inhibits the γ isoform, thereby blocking the production of its specific PI(4,5)P2 pool. This has been shown to impact downstream signaling cascades such as mTORC1 and Notch, which are critical for cell growth, proliferation, and differentiation.

PI5P4K_Pathway cluster_membrane Cell Membrane PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg PIP2 PI(4,5)P2 mTORC1 mTORC1 Signaling PIP2->mTORC1 Notch Notch Signaling PIP2->Notch PI5P4Kg->PIP2 Phosphorylates NIH12848 This compound NIH12848->PI5P4Kg Inhibits Downstream Cell Growth, Proliferation, Apoptosis, Polarity mTORC1->Downstream Notch->Downstream WB_Workflow cluster_exp Western Blot Workflow A 1. Cell Culture (e.g., Treg, mpkCCD) B 2. Treat with this compound (Dose-response, Time-course) A->B C 3. Cell Lysis (Ice-cold buffer with inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Application Notes and Protocols for the Selective PI5P4Kγ Inhibitor NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIH-12848 is a potent and selective, cell-permeable inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ).[1][2] It functions as a non-ATP-competitive, allosteric inhibitor, suggesting it binds to a site distinct from the ATP-binding pocket, likely the PI5P substrate binding site.[1][3] This selectivity and mechanism of action make this compound a valuable tool for investigating the cellular functions of PI5P4Kγ, a lipid kinase implicated in various signaling pathways, including the Hippo and Notch pathways.[3][4][5] Dysregulation of PI5P4Kγ has been associated with cancer and neurodegenerative diseases.[4][6]

These application notes provide a comprehensive guide for the preparation and use of this compound in both in vitro and cell-based assays.

Data Presentation

Inhibitor Properties and Selectivity
PropertyValueReferences
Target Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ)[1][2]
IC50 (PI5P4Kγ) ~1 µM[1]
Selectivity No inhibition of PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM[1]
Mechanism of Action Non-ATP-competitive, allosteric inhibitor[1][3]
Binding Mode Binds to the putative PI5P-binding site[1]
Molecular Weight 385.41 g/mol
Formula C₂₀H₁₄F₃N₃S
CAS Number 959551-10-1
Solubility and Storage
SolventSolubilityStorage of Stock Solutions
DMSO 77 mg/mL (199.78 mM)1 year at -80°C, 1 month at -20°C

Signaling Pathways

PI5P4Kγ is a key enzyme in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical signaling phospholipid. By catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P), PI5P4Kγ regulates the cellular pool of PI(4,5)P₂. This, in turn, influences a multitude of downstream signaling events.

PI5P4K_Signaling cluster_membrane Plasma Membrane PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PI45P2 PI(4,5)P₂ Downstream Downstream Signaling (e.g., Hippo, Notch) PI45P2->Downstream Activates PI5P4Kg->PI45P2 Catalyzes ADP ADP PI5P4Kg->ADP NIH12848 This compound NIH12848->PI5P4Kg Inhibits ATP ATP ATP->PI5P4Kg Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Buffer, PI5P, PI5P4Kγ) B Add this compound (or DMSO control) A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash P81 Paper E->F G Quantify Radioactivity F->G Cell_Assay_Workflow A Seed mpkCCD Cells on Coverslips B Grow to Confluence A->B C Treat with this compound (or DMSO control) B->C D Fix and Permeabilize C->D E Immunostain for Na+/K+-ATPase D->E F Confocal Microscopy E->F G Image Analysis F->G

References

Application Notes and Protocols for NIH-12848 in Protein Translocation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIH-12848 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).[1][2][3] This small molecule provides a valuable tool for investigating the cellular functions of PI5P4Kγ, particularly its role in regulating protein translocation and maintaining cellular polarity.[1][2] Unlike ATP-competitive kinase inhibitors, this compound exhibits an allosteric, non-ATP-competitive binding mode, targeting the putative PI5P-binding site of the enzyme.[1][4] Its high specificity for the γ isoform over the α and β isoforms makes it a precise pharmacological probe.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on protein translocation, specifically focusing on the Na+/K+-ATPase in a kidney cell line model.

Mechanism of Action

This compound selectively inhibits PI5P4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This lipid kinase is implicated in various cellular processes, and its inhibition by this compound has been shown to disrupt the proper localization of membrane proteins. For instance, treatment with this compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane in polarized epithelial cells.[1][2] This suggests a critical role for PI5P4Kγ in the establishment and maintenance of functional cell polarity.[1][2] The activity of PI5P4Kγ is, in turn, regulated by upstream kinases such as MST1/2, which are core components of the Hippo signaling pathway.[5][6]

Signaling Pathway Diagram

PI5P4K_Signaling cluster_0 Hippo Pathway cluster_1 Phosphoinositide Signaling cluster_2 Cellular Function MST1_2 MST1/2 PI5P4K_gamma PI5P4Kγ MST1_2->PI5P4K_gamma inhibits PI45P2 PI(4,5)P2 PI5P4K_gamma->PI45P2 produces Protein_Translocation Na+/K+-ATPase Translocation PI5P4K_gamma->Protein_Translocation enables NIH_12848 This compound NIH_12848->PI5P4K_gamma inhibits PI5P PI5P PI5P->PI5P4K_gamma substrate Cell_Polarity Epithelial Cell Polarity Protein_Translocation->Cell_Polarity maintains

Caption: PI5P4Kγ signaling and its inhibition by this compound.

Data Presentation

The inhibitory activity of this compound is highly specific for the γ isoform of PI5P4K. The following table summarizes the quantitative data regarding its potency and selectivity.

Target KinaseIC50 ValueNotesReference
PI5P4Kγ~1 µMTested using a mutant with higher activity.[1]
PI5P4KαNo inhibitionTested at concentrations up to 100 µM.[1][2][3]
PI5P4KβNo inhibitionTested at concentrations up to 100 µM.[1][2][3]

Experimental Protocols

The following protocols are based on methodologies demonstrated to be effective for investigating the role of PI5P4Kγ in protein translocation using this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (mpkCCD cells) B 2. This compound Treatment (10 µM, 24h or DMSO control) A->B C 3. Immunofluorescence Staining B->C D 4. Subcellular Fractionation B->D E Primary Antibody (anti-Na+/K+-ATPase α-1) C->E I Western Blotting D->I F Secondary Antibody (Fluorescently labeled) E->F G Confocal Microscopy F->G H Image Analysis (Quantify membrane localization) G->H J Densitometry Analysis (Quantify protein in fractions) I->J

Caption: Workflow for studying protein translocation with this compound.

Protocol 1: Inhibition of Na+/K+-ATPase Translocation in mpkCCD Cells

This protocol details how to assess the effect of this compound on the plasma membrane localization of Na+/K+-ATPase in a kidney epithelial cell line.

Materials:

  • Mouse principal kidney cortical collecting duct (mpkCCD) cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Na+/K+-ATPase α-1 subunit

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed mpkCCD cells on glass coverslips in a 24-well plate at a density that allows them to reach sub-confluence. Grow the cells until they form a polarized monolayer.

  • This compound Treatment:

    • Prepare a working solution of 10 µM this compound in complete growth medium.

    • Prepare a vehicle control solution with an equivalent concentration of DMSO in the medium.

    • Aspirate the old medium from the cells and add the this compound or DMSO-containing medium.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.[1]

  • Fixation and Permeabilization:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against Na+/K+-ATPase α-1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Microscopy and Analysis:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a confocal microscope.

    • Analyze the images to assess the localization of Na+/K+-ATPase. In control cells, a distinct plasma membrane localization is expected. In this compound-treated cells, a more diffuse, intracellular staining pattern indicates inhibited translocation.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol provides a method to quantitatively assess the amount of Na+/K+-ATPase in different cellular compartments.

Materials:

  • Treated mpkCCD cells (from a 10 cm dish)

  • Cell scraper

  • Subcellular fractionation kit (or buffers for preparing cytoplasmic and membrane fractions)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-Na+/K+-ATPase α-1 subunit

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Lysis and Fractionation:

    • Grow and treat mpkCCD cells in 10 cm dishes as described in Protocol 1.

    • Wash cells with ice-cold PBS and scrape them into a conical tube.

    • Pellet the cells by centrifugation.

    • Perform subcellular fractionation to separate the cytoplasmic and membrane fractions according to the manufacturer's protocol or a standard laboratory method. Ensure protease inhibitors are added to all buffers.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and membrane fractions of both control and this compound-treated cells onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Na+/K+-ATPase α-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometry analysis on the resulting bands to quantify the relative amount of Na+/K+-ATPase in the membrane fraction versus the cytoplasmic fraction for both conditions. A decrease in the membrane-to-cytoplasm ratio in treated cells indicates inhibition of translocation.

References

Application Notes and Protocols for Assessing PI5P4Kγ Activity Using NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the activity of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) using the selective inhibitor NIH-12848.

Introduction to PI5P4Kγ and this compound

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1] This product is a crucial precursor for important second messengers like inositol-1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The PI5P4K family consists of three isoforms: α, β, and γ. While all three are ubiquitously expressed, they exhibit tissue-specific expression patterns and can form heterodimers, which regulates their kinase activity and localization.[1]

PI5P4Kγ, in particular, has been shown to possess minimal kinase activity compared to the α and β isoforms, suggesting it may have more prominent scaffolding functions.[1] It has been implicated in several critical signaling pathways, including the negative regulation of mTORC1 activity under starvation conditions and the positive regulation of the Notch pathway by promoting receptor recycling.[1][2] Dysregulation of PI5P4Kγ has been linked to cancer and neurodegenerative diseases like Huntington's disease, making it a potential therapeutic target.[1]

This compound is a selective, allosteric inhibitor of PI5P4Kγ.[3][4] It does not bind to the ATP-binding pocket but rather to the putative PI5P substrate-binding site.[3] This specificity makes this compound a valuable tool for elucidating the cellular functions of PI5P4Kγ.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against PI5P4K isoforms.

CompoundTargetAssay TypeIC₅₀ (µM)NotesReference
This compoundPI5P4KγRadiometric~1Tested with a high-activity mutant (PI5P4Kγ+)[3]
This compoundPI5P4KγKinome Profiling2-3Initial screen against a panel of 460 kinases[3]
This compoundPI5P4KαRadiometric>100No inhibition observed at concentrations up to 100 µM[3]
This compoundPI5P4KβRadiometric>100A slight stimulation was observed at 100 µM[3]

Experimental Protocols

Biochemical Assay: In Vitro Radiometric Lipid Kinase Assay

This protocol describes a classic method to measure the kinase activity of PI5P4Kγ by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the lipid substrate PI5P.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Kinase, PI5P, [γ-³²P]ATP, this compound) Substrate Prepare PI5P Substrate (Sonication) Reagents->Substrate Incubation Incubate Reaction Mixture (30°C for 10-60 min) Reagents->Incubation Termination Terminate Reaction (Add 4N HCl) Incubation->Termination Extraction Lipid Extraction (Acidic Phase Separation) Termination->Extraction TLC Thin Layer Chromatography (TLC) Extraction->TLC Imaging Autoradiography & Quantification TLC->Imaging cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Readout Setup Set up Reaction (Enzyme, Substrate, ATP, Inhibitor) Incubate_Kinase Incubate at RT (e.g., 60 min) Setup->Incubate_Kinase Add_Reagent1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_Reagent1 Incubate_Reagent1 Incubate at RT (e.g., 40 min) Add_Reagent1->Incubate_Reagent1 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Reagent1->Add_Reagent2 Incubate_Reagent2 Incubate at RT (e.g., 30 min) Add_Reagent2->Incubate_Reagent2 Read_Luminescence Measure Luminescence Incubate_Reagent2->Read_Luminescence cluster_cell_prep Cell Preparation cluster_treatment Treatment & Heating cluster_lysis_detection Detection Cells Culture HEK293 cells stably expressing ePL-tagged PI5P4Kγ Incubate_Compound Incubate cells with this compound (60 min at 38°C) Cells->Incubate_Compound Heat_Pulse Apply heat pulse (3 min at 46°C) Incubate_Compound->Heat_Pulse Cool Cool to RT (3 min) Heat_Pulse->Cool Add_Reagent Add EA-3 Lysis/Detection Reagent Cool->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence cluster_pathway Proposed PI5P4Kγ Role in Epithelial Polarity PI5P4Kgamma PI5P4Kγ PIP2 PI(4,5)P₂ PI5P4Kgamma->PIP2 Produces PI5P PI5P PI5P->PI5P4Kgamma Substrate Polarity Epithelial Cell Functional Polarity PIP2->Polarity Contributes to ATPase Na⁺/K⁺-ATPase Translocation to Plasma Membrane Polarity->ATPase NIH12848 This compound NIH12848->PI5P4Kgamma Inhibits

References

Application Notes and Protocols for Long-Term NIH-12848 Exposure in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIH-12848 is a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), an enzyme involved in the regulation of various cellular processes.[1][2][3] This document provides detailed protocols for the long-term exposure of cell lines to this compound, intended to facilitate research into its chronic effects on cellular function, signaling, and potential therapeutic applications. The protocols and data presented are based on published literature and established cell culture best practices.

Mechanism of Action

This compound acts as a selective, non-ATP-competitive, allosteric inhibitor of PI5P4Kγ.[4][5] It has been shown to inhibit PI5P4Kγ with an IC50 of approximately 1 μM, while not significantly affecting the α and β isoforms at concentrations up to 100 μM.[1][2][3] The inhibitory action of this compound is attributed to its binding to a putative lipid interaction site, distinct from the ATP-binding pocket.[4][5]

Cellular Effects of this compound

Short-term exposure to this compound has been demonstrated to elicit several cellular responses, including:

  • Inhibition of Cell Proliferation: this compound has been shown to dose-dependently inhibit the proliferation of certain cell types, such as regulatory T cells (Tregs).[6]

  • Induction of Apoptosis: Increased apoptosis has been observed in cells treated with this compound.[6]

  • Modulation of Signaling Pathways: The compound attenuates signaling through the PI3K, mTORC1/S6, and MAPK pathways.[6][7]

  • Effects on Epithelial Cell Polarity: In mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane and reversibly prevents the formation of 'domes', suggesting a role for PI5P4Kγ in maintaining epithelial cell polarity.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data from published studies on this compound.

ParameterValueCell Line/SystemReference
PI5P4Kγ IC50 ~1 µMIn vitro assay[1][2][3]
PI5P4Kα Inhibition Not inhibited up to 100 µMIn vitro assay[1][2][3]
PI5P4Kβ Inhibition Not inhibited up to 100 µMIn vitro assay[1][2][3]
Effective Concentration (Cell-Based Assays) 10-20 µMmpkCCD, Tregs[1][6]
Treatment Duration (Published Studies) 24 - 48 hoursmpkCCD, Tregs[1][6]

Experimental Protocols

Protocol 1: General Long-Term this compound Exposure in Adherent Cell Lines

This protocol outlines a general procedure for the continuous long-term exposure of adherent cell lines to this compound.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium (appropriate for the chosen cell line)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Sterile, disposable labware (pipettes, tubes, etc.)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed cells into new culture vessels at a density appropriate for long-term culture (e.g., 1 x 10^5 cells/mL in a T-25 flask).

  • This compound Treatment:

    • Prepare a working stock of this compound in complete medium. The final concentration of DMSO should be kept below 0.1% to minimize solvent toxicity.

    • Allow cells to adhere and recover for 24 hours post-seeding.

    • Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (a starting concentration of 1-10 µM is recommended based on published IC50 values). Include a vehicle control (medium with the same concentration of DMSO).

  • Long-Term Maintenance:

    • Incubate cells at 37°C and 5% CO2.

    • Replace the medium with fresh this compound-containing medium every 2-3 days.

    • Monitor cell morphology and confluency daily.

    • When cells reach ~80% confluency, passage them as described in step 1, re-seeding them into fresh medium containing this compound.

    • Continue this cycle for the desired duration of the long-term exposure study (e.g., several weeks to months).

  • Endpoint Analysis:

    • At predetermined time points, harvest cells for downstream analysis (e.g., viability assays, Western blotting, RNA sequencing).

Protocol 2: Assessment of Cell Viability and Proliferation

This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of long-term this compound exposure on cell viability and proliferation.

Materials:

  • Cells undergoing long-term this compound exposure

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • At desired time points during the long-term exposure protocol, harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of this compound-containing medium.

    • Include wells with vehicle-treated control cells.

  • Assay:

    • Incubate the plate for 24-72 hours.

    • Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Diagrams

NIH12848_Signaling_Pathway cluster_effects Cellular Effects NIH12848 This compound PI5P4Kg PI5P4Kγ NIH12848->PI5P4Kg PI3K PI3K Pathway PI5P4Kg->PI3K mTORC1_S6 mTORC1/S6 Pathway PI5P4Kg->mTORC1_S6 MAPK MAPK Pathway PI5P4Kg->MAPK Cell_Polarity Epithelial Cell Polarity PI5P4Kg->Cell_Polarity Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis mTORC1_S6->Proliferation MAPK->Proliferation

Caption: Signaling pathway affected by this compound.

Long_Term_Exposure_Workflow start Start: Seed Cells adhere 24h Adhesion start->adhere treatment Add this compound or Vehicle adhere->treatment incubation Incubate (2-3 days) treatment->incubation passage Passage Cells (~80% Confluency) incubation->passage media_change Medium Change passage->media_change Continue endpoint Endpoint Analysis passage->endpoint Time Point Reached continue_culture Continue Culture media_change->continue_culture continue_culture->incubation

Caption: Experimental workflow for long-term this compound exposure.

Considerations for Long-Term Studies

  • Compound Stability: The stability of this compound in cell culture medium over extended periods should be considered. It is recommended to replace the medium containing fresh compound every 2-3 days.

  • Cell Line Specificity: The optimal concentration of this compound and the cellular response may vary between different cell lines. It is advisable to perform a dose-response curve for the cell line of interest prior to initiating long-term studies.

  • Acquired Resistance: In long-term exposure studies, cells may develop resistance to the compound. It is important to monitor for changes in sensitivity over time.

  • Off-Target Effects: While this compound is a selective inhibitor, the possibility of off-target effects, especially in a long-term setting, should be considered.

Conclusion

The provided protocols and information serve as a guide for researchers investigating the long-term effects of this compound on various cell lines. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the role of PI5P4Kγ in cellular physiology and its potential as a therapeutic target.

References

Troubleshooting & Optimization

troubleshooting solubility issues with NIH-12848 in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NIH-12848, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to solubility in cell culture media.

Troubleshooting Guide: Solubility Issues with this compound

Researchers may encounter precipitation when preparing this compound for cell-based assays due to its hydrophobic nature.[1] This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.

Cause: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

Solutions:

  • Optimize DMSO Concentration:

    • Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-100 mM).

    • Create intermediate dilutions of the stock solution in DMSO before the final dilution into aqueous media. This prevents localized high concentrations of the compound from crashing out of solution.

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2] However, the maximum tolerated DMSO concentration can be cell-line specific, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cells.

  • Modify the Dilution Protocol:

    • Pre-warm the cell culture medium to 37°C before adding the this compound solution.

    • Add the DMSO stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.[3]

  • Employ Solubility Enhancers:

    • For challenging applications, a formulation containing co-solvents and surfactants can be used. A published protocol for in vivo use that can be adapted for in vitro experiments involves a mixture of DMSO, PEG300, and Tween-80.

StepComponentAction
110% DMSOAdd to the formulation.
240% PEG300Add and mix thoroughly.
35% Tween-80Add and mix until a clear solution is formed.
445% SalineAdd to reach the final volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is 100% anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO.[2]

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, primary cells and some sensitive cell lines may be affected by concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: My this compound solution appears cloudy after adding it to the cell culture medium. What should I do?

A3: Cloudiness or precipitation indicates that the compound is not fully dissolved. You can try the following:

  • Reduce the final concentration of this compound in your experiment.

  • Optimize the dilution method by adding the DMSO stock to pre-warmed media while vortexing.[3]

  • Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Gentle warming to 37°C and brief sonication can be used to help dissolve this compound in DMSO. However, prolonged heating should be avoided as it may degrade the compound.

Q5: Does the presence of serum in the cell culture medium affect the solubility of this compound?

A5: Serum proteins can sometimes help to stabilize hydrophobic compounds and improve their apparent solubility in culture media.[4] It is recommended to perform experiments in media containing the same concentration of serum that will be used in the final assay.

Quantitative Data

CompoundSolvent SystemApproximate SolubilityReference
This compound100% DMSO≥ 21.55 mg/mL[2]
General Hydrophobic Compounds100 mM Phosphate Buffer (pH 7.4)Variable, often < 10 µg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

    • Create an intermediate dilution of your 10 mM stock solution in DMSO if a very low final concentration is required.

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing to achieve the desired final concentration. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: In Vitro Kinase Assay for PI5P4Kγ Inhibition

This protocol is adapted from published studies on this compound.[1]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 2 mM TCEP).

    • Add recombinant PI5P4Kγ enzyme to the reaction buffer.

    • Add the lipid substrate, dipalmitoyl-PI5P, to the mixture.

    • Add [γ-³²P]ATP.

  • Inhibition Assay:

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction and extract the lipids using an acidic phase-separation method.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled lipid products to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

PI5P4Kγ Signaling Pathway

This compound is a selective inhibitor of PI5P4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[6][7] This process is crucial for various cellular functions, including the regulation of epithelial cell polarity and ion transporter translocation.[1]

PI5P4K_Pathway cluster_upstream Upstream Regulation cluster_core PI5P4Kγ Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors PI5P4Kgamma PI5P4Kγ Growth_Factors->PI5P4Kgamma Activates Stress_Signals Stress Signals Stress_Signals->PI5P4Kgamma Regulates PI5P PI5P PI5P->PI5P4Kgamma PI45P2 PI(4,5)P₂ PI5P4Kgamma->PI45P2 Phosphorylates Epithelial_Polarity Epithelial Cell Polarity PI45P2->Epithelial_Polarity NaK_ATPase Na+/K+-ATPase Translocation PI45P2->NaK_ATPase Notch_Signaling Notch Signaling PI45P2->Notch_Signaling NIH12848 This compound NIH12848->PI5P4Kgamma Inhibits

Caption: The PI5P4Kγ signaling pathway and its inhibition by this compound.

Experimental Workflow for Troubleshooting Solubility

This workflow provides a logical progression of steps to diagnose and resolve issues with compound precipitation in cell culture media.

Troubleshooting_Workflow start Start: Compound Precipitation Observed step1 Prepare High-Concentration Stock in 100% DMSO start->step1 step2 Create Intermediate Dilutions in DMSO step1->step2 step3 Pre-warm Media to 37°C step2->step3 step4 Add DMSO Stock to Media with Vortexing step3->step4 check1 Is the solution clear? step4->check1 success Proceed with Experiment check1->success Yes step5 Reduce Final Compound Concentration check1->step5 No step6 Perform Solubility Test in Media step5->step6 step7 Consider Co-solvents (e.g., PEG300, Tween-80) step6->step7 fail Contact Technical Support step7->fail

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Addressing Variability in Experiments with NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability and inconsistent results when using the PI5P4Kγ inhibitor, NIH-12848. The information provided here is intended to help researchers ensure the reliability and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable small molecule that selectively inhibits the activity of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ). It functions as a non-ATP-competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[1] Instead, it is thought to bind to the PI5P substrate-binding site.[1] The half-maximal inhibitory concentration (IC50) for this compound against PI5P4Kγ is approximately 1 µM.[1] It shows high selectivity for the γ-isoform over the α and β isoforms of PI5P4K.[1]

Q2: What are the known downstream signaling pathways affected by this compound?

PI5P4Kγ is involved in the regulation of phosphoinositide metabolism, which plays a crucial role in various cellular signaling pathways. Inhibition of PI5P4Kγ with this compound has been shown to impact:

  • mTORC1 Signaling: PI5P4Kγ is a substrate of mTORC1 and is involved in a feedback loop that helps maintain basal mTORC1 activity, particularly under starvation conditions.

  • Notch Signaling: PI5P4Kγ positively regulates the Notch signaling pathway by promoting the recycling of the Notch receptor.[2]

Q3: How should I prepare and store my stock solution of this compound?

Proper preparation and storage of your this compound stock solution are critical for maintaining its activity and ensuring reproducible results.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOThis compound is a hydrophobic compound with good solubility in DMSO. Using high-purity, anhydrous DMSO minimizes degradation and precipitation.
Stock Concentration 10 mMA 10 mM stock solution is a common starting point that allows for accurate serial dilutions for most cell-based assays.
Storage Temperature -20°C or -80°CStoring in a freezer helps to minimize degradation of the compound over time.
Aliquoting Aliquot into single-use volumesThis prevents multiple freeze-thaw cycles which can lead to compound degradation and precipitation.
Light Exposure Store in the dark (e.g., in an amber vial or wrapped in foil)Protection from light is a general best practice for storing small molecule inhibitors to prevent photodegradation.

Q4: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:

Potential CauseExplanation
Cell-based Assay Variability Differences in cell density, passage number, and the growth phase of the cells can all impact their sensitivity to the inhibitor.[3]
Assay Readout The type of assay used to measure cell viability or a specific phenotype can yield different IC50 values.
Incubation Time The duration of exposure to this compound will influence the observed effect.
Compound Stability Degradation of the this compound stock or working solutions can lead to a decrease in potency.
Inaccurate Pipetting Small errors in pipetting during serial dilutions can lead to significant differences in the final concentration of the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Phenotype

Problem: You are not observing the expected biological effect of this compound in your cell-based assay, or the results are highly variable between experiments.

Troubleshooting Workflow

G cluster_B Compound Integrity cluster_C Experimental Conditions cluster_D Target Engagement cluster_E Cell Line Specifics A Inconsistent/No Phenotype B Verify Compound Integrity and Handling A->B Start Here C Optimize Experimental Conditions B->C If compound is stable D Validate Target Engagement C->D If conditions are optimized E Consider Cell Line Specific Effects D->E If target engagement is not confirmed B1 Check stock solution preparation and storage B2 Assess compound stability in assay media C1 Standardize cell seeding density and passage number C2 Optimize this compound concentration and incubation time C3 Ensure final DMSO concentration is consistent and non-toxic (<0.5%) D1 Perform Western blot for downstream markers (e.g., p-S6K, NICD) D2 Confirm PI5P4Kγ expression in your cell line E1 Research PI5P4Kγ expression and function in your chosen cell line E2 Test a positive control cell line (e.g., mpkCCD) G cluster_B Cytotoxicity Assessment cluster_C Specificity Evaluation cluster_D Experimental Refinement A High Background / Off-Target Effects B Assess Cytotoxicity A->B Start Here C Evaluate Compound Specificity B->C If cytotoxicity is observed D Refine Experimental Design C->D To confirm on-target effect B1 Perform a dose-response curve for cell viability B2 Determine the maximum non-toxic concentration C1 Compare phenotype with a structurally different PI5P4Kγ inhibitor (if available) C2 Use a negative control compound (structurally similar but inactive) C3 Perform RNAi-mediated knockdown of PI5P4Kγ to mimic pharmacological inhibition D1 Use this compound at concentrations below the toxicity threshold D2 Shorten the incubation time mTORC1_Pathway mTORC1 mTORC1 PI5P4Kgamma PI5P4Kγ mTORC1->PI5P4Kgamma Phosphorylates S6K S6K mTORC1->S6K Phosphorylates PI5P4Kgamma->mTORC1 Maintains basal activity NIH12848 This compound NIH12848->PI5P4Kgamma Inhibits pS6K p-S6K (Thr389) S6K->pS6K Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis Notch_Pathway Notch_Receptor Notch Receptor Recycling_Endosome Recycling Endosome Notch_Receptor->Recycling_Endosome Internalization Cell_Surface Cell Surface Recycling_Endosome->Cell_Surface Recycling PI5P4Kgamma PI5P4Kγ PI5P4Kgamma->Recycling_Endosome Promotes recycling NIH12848 This compound NIH12848->PI5P4Kgamma Inhibits NICD NICD (Cleaved Notch1) Cell_Surface->NICD Ligand binding & cleavage Nucleus Nucleus NICD->Nucleus Translocation Target_Gene_Expression Target Gene Expression Nucleus->Target_Gene_Expression Activation

References

managing the hydrophobic properties of NIH-12848 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for managing the hydrophobic properties of the novel compound NIH-12848 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The primary challenge stems from its significant hydrophobicity. This can lead to poor aqueous solubility, aggregation, non-specific binding to labware and proteins, and potential for membrane disruption, all of which can complicate assay results and lead to data misinterpretation.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Due to its low aqueous solubility, a 100% dimethyl sulfoxide (B87167) (DMSO) stock solution is recommended. For cellular assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.

Q3: How can I determine if this compound is aggregating in my assay buffer?

A3: Aggregation can be assessed using techniques like dynamic light scattering (DLS) or by including a non-ionic detergent, such as Triton X-100 or Tween-20, in your buffer to see if this improves the consistency of your results. A significant change in activity upon detergent addition often suggests aggregation was occurring.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Q: I observe precipitation or cloudiness when I dilute my this compound DMSO stock into my aqueous assay buffer. What should I do?

A: This is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure your final DMSO concentration is as high as is tolerable for your assay, but generally not exceeding 1-2%.

  • Use a Surfactant: Incorporate a non-ionic surfactant like Tween-20 or Triton X-100 at a concentration above the critical micelle concentration (CMC) in your assay buffer. This can help solubilize this compound.

  • Pre-mix with Protein: If your assay includes a protein (e.g., BSA or the target protein), try pre-incubating the diluted this compound with the protein. The compound may bind to hydrophobic pockets on the protein, increasing its apparent solubility.

  • Sonication: Briefly sonicate the solution after dilution to help break up aggregates and improve dissolution.

Issue 2: Inconsistent or Non-reproducible Assay Results

Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

A: Inconsistency often points to issues with compound solubility and aggregation.

  • Check for Aggregation: As mentioned in the FAQ, aggregation can lead to variable amounts of active, monomeric compound. Use DLS to check for aggregates or test the effect of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) on your results. Consistent results in the presence of a detergent would suggest aggregation was the problem.

  • Standardize Dilution Protocol: Ensure a consistent and rapid dilution and mixing protocol. Adding the DMSO stock directly to the full volume of buffer while vortexing can help prevent localized high concentrations that lead to precipitation.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates and pipette tips can mitigate this. Pre-incubating plates with a solution of a blocking agent like bovine serum albumin (BSA) can also reduce non-specific binding to the plastic.

Issue 3: High Background Signal or Apparent Non-specific Inhibition

Q: this compound appears to inhibit multiple unrelated enzymes. How can I determine if this is a real effect or an artifact?

A: This is a hallmark of promiscuous inhibition, often caused by compound aggregation.

  • Assay with Detergent: Re-run the inhibition assays in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it is likely that aggregation-based inhibition was occurring.

  • Centrifugation Step: Before taking a reading, centrifuge your assay plate. If the compound is precipitating, this step may pellet the precipitate, potentially clarifying the source of the signal interference.

  • Control Experiments: Run control experiments with a fluorescent or colorimetric reporter in the absence of the target enzyme to see if this compound directly interferes with the detection method.

Quantitative Data Summary

The following tables provide key data regarding the solubility and aggregation properties of this compound.

Table 1: Solubility of this compound in Common Buffer Systems

Buffer System (pH 7.4)AdditiveMaximum Solubility (µM)
Phosphate-Buffered Saline (PBS)None< 1
PBS0.5% DMSO5
PBS1% DMSO12
PBS0.01% Tween-2025
PBS0.01% Triton X-10030

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantCMC in Aqueous Buffer (approx.)
Tween-200.006% (w/v)
Triton X-1000.015% (w/v)

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • For a typical assay, perform a serial dilution of the 10 mM stock in 100% DMSO to create intermediate stocks.

  • To prepare the final working solution, add the DMSO intermediate stock to the final assay buffer while vortexing vigorously. The final DMSO concentration should not exceed 0.5% for cellular assays or 2% for biochemical assays.

  • Crucially , ensure the final concentration of this compound is below its maximum solubility in the chosen buffer system (see Table 1).

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Prepare this compound in your final assay buffer at the highest concentration to be used in the experiment.

  • Prepare a control sample of the assay buffer alone.

  • Filter both solutions through a 0.22 µm filter into a clean DLS cuvette.

  • Equilibrate the sample to the assay temperature in the DLS instrument.

  • Perform DLS measurements to determine the size distribution of particles in the solution. The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer indicates aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_qc Quality Control stock 10 mM Stock in 100% DMSO serial_dil Serial Dilution in DMSO stock->serial_dil working_sol Dilute into Assay Buffer (with vortexing) serial_dil->working_sol add_to_plate Add to Low-Adhesion Plate working_sol->add_to_plate dls DLS for Aggregation Check working_sol->dls Verify incubate Incubate with Target add_to_plate->incubate readout Measure Signal incubate->readout detergent_ctrl Control with 0.01% Triton X-100 incubate->detergent_ctrl Compare

Caption: Workflow for handling hydrophobic this compound.

troubleshooting_logic start Inconsistent Results? check_agg Is Compound Aggregating? start->check_agg check_adsorb Is Compound Adsorbing? check_agg->check_adsorb No sol_agg Add 0.01% Triton X-100 OR Use DLS to confirm check_agg->sol_agg Yes sol_adsorb Use Low-Adhesion Plates OR Pre-treat with BSA check_adsorb->sol_adsorb Yes sol_precip Lower Final Concentration OR Increase Co-solvent check_adsorb->sol_precip No (Likely Precipitation) end Consistent Results sol_agg->end sol_adsorb->end sol_precip->end

Caption: Troubleshooting decision tree for this compound.

signaling_pathway nih This compound receptor Target Receptor nih->receptor Inhibits kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene Gene Expression tf->gene Activates

Caption: Hypothetical signaling pathway inhibited by this compound.

identifying and mitigating potential NIH-12848 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate accurate and reproducible results while identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that selectively targets the γ isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Kγ).[1][2][3][4] It functions through a non-ATP-competitive, allosteric binding mode.[3][4]

Q2: What is the potency and selectivity of this compound?

In vitro kinase assays have demonstrated that this compound inhibits PI5P4Kγ with an IC50 value of approximately 1-3 μM.[1][3] Notably, it does not show significant inhibition of the α and β isoforms of PI5P4K at concentrations up to 100 μM.[1][2]

Q3: What are the known on-target effects of this compound?

Treatment of mpkCCD kidney cells with this compound has been shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane and prevent the formation of epithelial 'domes'.[1][2] These effects were replicated by specific RNAi knockdown of PI5P4Kγ, providing strong evidence for the on-target action of the inhibitor.[1][2]

Q4: How can I be confident that the observed phenotype in my experiment is due to PI5P4Kγ inhibition?

Q5: What are potential off-target effects and how can I identify them?

Off-target effects occur when a compound interacts with unintended molecular targets.[8] While this compound has shown high selectivity for PI5P4Kγ, it is good practice to consider and test for potential off-target activities.[1] Several experimental and computational methods can be employed for this purpose:

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of the compound.[8][9]

  • Kinase Profiling: Screening this compound against a broad panel of kinases can identify potential off-target kinase interactions.[10]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding in a cellular context.[8][11]

  • Proteome-wide Analyses: Techniques like mass spectrometry-based proteomics can provide an unbiased view of protein-compound interactions.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments Compound instability, variations in cell culture conditions, or pipetting errors.[5]Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Standardize cell culture protocols, including passage number and confluency. Ensure pipettes are calibrated and use consistent techniques.[5]
High cellular toxicity at effective concentrations Off-target effects or solvent toxicity.Perform a dose-response curve to determine the optimal concentration. Keep the final DMSO concentration low (ideally ≤ 0.1%) and include a solvent-only control.[5] Investigate potential off-target effects using the methods described in the FAQs.
No observable phenotype Insufficient compound concentration, poor cell permeability, or the target is not critical for the observed phenotype under the experimental conditions.Confirm the potency of your batch of this compound. Increase the concentration, ensuring it remains within a reasonable range to avoid off-target effects.[12] Use an orthogonal method, like RNAi, to validate the role of PI5P4Kγ in your system.
Discrepancy between in vitro and cellular activity Limited cell permeability, compound efflux, or metabolic inactivation of the compound.Assess the cell permeability of this compound in your specific cell line. Consider using efflux pump inhibitors to see if this potentiates the effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to verify the engagement of this compound with PI5P4Kγ in intact cells.

  • Cell Treatment: Culture cells to the desired confluency and treat with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PI5P4Kγ at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: RNAi-Mediated Knockdown to Validate On-Target Effects

This protocol describes how to use RNA interference to confirm that the observed phenotype is a result of PI5P4Kγ inhibition.

  • siRNA Design and Synthesis: Design or obtain validated siRNAs targeting PI5P4Kγ and a non-targeting control siRNA.

  • Transfection: Transfect the cells with the PI5P4Kγ-targeting siRNA and the control siRNA using a suitable transfection reagent.

  • Knockdown Validation: After 48-72 hours, assess the knockdown efficiency of PI5P4Kγ at the mRNA level (qRT-PCR) and protein level (Western blot).

  • Phenotypic Analysis: Perform the same phenotypic assay on the knockdown cells as was done with this compound treatment.

  • Comparison: Compare the phenotype of the PI5P4Kγ knockdown cells with the cells treated with this compound. A similar phenotype provides strong evidence for an on-target effect.

Visualizations

PI5P4K_Pathway PI5P PI(5)P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg NIH12848 This compound NIH12848->PI5P4Kg ADP ADP PI5P4Kg->ADP PIP2 PI(4,5)P2 PI5P4Kg->PIP2 phosphorylates ATP ATP ATP->PI5P4Kg Downstream Downstream Signaling (e.g., Na+/K+-ATPase translocation, Epithelial Polarity) PIP2->Downstream

Caption: Signaling pathway of PI5P4Kγ and the inhibitory action of this compound.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification Observe_Phenotype Observe Phenotype with This compound Treatment Genetic_Control Genetic Control (e.g., PI5P4Kγ RNAi/CRISPR) Observe_Phenotype->Genetic_Control Compare_Phenotypes Compare Phenotypes Observe_Phenotype->Compare_Phenotypes Genetic_Control->Compare_Phenotypes On_Target Phenotype Matches: On-Target Effect Confirmed Compare_Phenotypes->On_Target Yes Potential_Off_Target Phenotype Mismatch: Potential Off-Target Effect Compare_Phenotypes->Potential_Off_Target No Kinase_Profiling Kinase Profiling Potential_Off_Target->Kinase_Profiling CETSA CETSA Potential_Off_Target->CETSA Proteomics Proteomics Potential_Off_Target->Proteomics Identify_Off_Targets Identify Potential Off-Targets Kinase_Profiling->Identify_Off_Targets CETSA->Identify_Off_Targets Proteomics->Identify_Off_Targets

Caption: Experimental workflow for validating on-target and identifying off-target effects.

References

Technical Support Center: Improving the Stability of NIH-12848 in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and effective use of the PI5P4Kγ inhibitor, NIH-12848, in experimental settings.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions related to the handling and stability of this compound.

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium. What is happening and how can I prevent this?

A1: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the compound to fall out of solution.

Troubleshooting Steps:

  • Optimize Final Concentration: The final concentration of this compound may be too high for its aqueous solubility limit. Try using a lower final concentration in your experiments.

  • Improve Mixing Technique: Rapidly adding the concentrated DMSO stock to the aqueous buffer can create localized high concentrations, leading to precipitation. To avoid this, add the DMSO stock drop-wise to the vortexing aqueous buffer to ensure rapid and even dispersion.

  • Use Pre-warmed Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the inhibitor.

  • Minimize Final DMSO Concentration: While DMSO is a good solvent, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]

Q2: How should I prepare and store my this compound stock solution to ensure its stability?

A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solution.

  • Solvent: Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1] Using fresh DMSO is crucial as it is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or -80°C for long-term stability.[1][2]

Q3: I suspect my this compound is degrading in the cell culture medium during my experiment. How can I assess its stability?

A3: The stability of small molecule inhibitors in complex biological media can vary. Factors like the chemical structure, pH, media components, serum proteins, and incubation temperature can all influence stability.[1] To determine the stability of this compound in your specific experimental conditions, you can perform a time-course experiment. This involves incubating the inhibitor in your cell culture media at the desired concentration and temperature, and then analyzing samples at different time points using a validated analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2]

Q4: What are the known off-target effects of this compound?

A4: While this compound is reported to be a selective inhibitor of PI5P4Kγ, like any small molecule inhibitor, it may have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration possible to minimize these effects. Always consult the latest literature for any newly identified off-targets.

Data Presentation: Stability of Small Molecule Inhibitors

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables illustrate how such data, once generated through experimental protocols like the one described below, should be presented.

Table 1: Illustrative Stability of a Hypothetical Small Molecule Inhibitor in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in RPMI-1640
0100100
295.2 ± 2.196.5 ± 1.8
888.7 ± 3.590.1 ± 2.9
2475.4 ± 4.278.9 ± 3.7
4860.1 ± 5.865.3 ± 4.5
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[2]

Table 2: Illustrative Effect of pH and Temperature on the Stability of a Hypothetical Small Molecule Inhibitor in Phosphate-Buffered Saline (PBS) after 24 hours

pH% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
5.098.1 ± 1.592.3 ± 2.485.6 ± 3.1
7.499.2 ± 1.195.8 ± 1.989.4 ± 2.8
8.597.5 ± 1.890.1 ± 2.882.3 ± 3.5
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound after 24 hours to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium using HPLC-MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (a stable compound with similar chemical properties to this compound)

  • Sterile, low-protein-binding microcentrifuge tubes and plates

  • HPLC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare your cell culture medium with and without the desired concentration of serum (e.g., 10% FBS).

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM).

  • Incubation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well low-protein-binding plate for each condition.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

    • For the 0-hour time point, collect the aliquot immediately after adding the working solution.

  • Sample Preparation for HPLC-MS:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of the internal standard. This will precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Analyze the concentration of the parent this compound in all collected samples using a validated HPLC-MS method.

    • Calculate the percentage of this compound remaining at each time point by comparing its peak area to that of the internal standard and normalizing to the T=0 sample.

Protocol 2: General Cell-Based Assay Protocol for a Small Molecule Inhibitor

This protocol provides a general workflow for a cell-based assay using an inhibitor like this compound. This should be optimized for your specific cell line and experimental endpoint.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Assay plates (e.g., 96-well plates)

  • Reagents for your specific assay endpoint (e.g., cell viability reagent, lysis buffer for western blotting)

Procedure:

  • Cell Seeding:

    • Seed your cells into the wells of an assay plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the cells overnight to allow them to attach.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells with the inhibitor for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay Endpoint Measurement:

    • At the end of the incubation period, perform your chosen assay to measure the effect of the inhibitor. This could include:

      • Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or ATP-based assays)

      • Western Blotting: To analyze the phosphorylation status or expression level of target proteins in the signaling pathway.

      • Immunofluorescence: To observe changes in protein localization or cellular morphology.

      • Gene Expression Analysis: (e.g., qRT-PCR) to measure changes in the transcription of target genes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI5P4K_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PI5P4Kγ Activity cluster_downstream Downstream Effects PI Phosphatidylinositol (PI) PI3P PI3P PI->PI3P PI3KC3 PI5P PI5P PI3P->PI5P PIKfyve PI5P->PI3P MTMR3 PI45P2 PI(4,5)P2 PI5P->PI45P2 PI5P4Kγ PIKfyve PIKfyve MTMR3 MTMR3 PI5P4K_gamma PI5P4Kγ Notch_Signaling Notch Signaling PI5P4K_gamma->Notch_Signaling mTORC1 mTORC1 PI5P4K_gamma->mTORC1 Hippo_Pathway Hippo Pathway (YAP/TAZ) PI5P4K_gamma->Hippo_Pathway Epithelial_Polarity Epithelial Cell Polarity PI5P4K_gamma->Epithelial_Polarity NIH12848 This compound NIH12848->PI5P4K_gamma Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_stability Stability Assessment Powder This compound Powder Stock 10 mM Stock Solution Powder->Stock DMSO Anhydrous DMSO DMSO->Stock Treat Treat with this compound (and Vehicle Control) Stock->Treat Working_Sol Prepare Working Solution in Media Stock->Working_Sol Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Endpoint Measure Endpoint Incubate->Endpoint Incubate_Stab Incubate at 37°C Working_Sol->Incubate_Stab Sample Collect Samples (Time Points) Incubate_Stab->Sample Analyze Analyze by HPLC-MS Sample->Analyze Troubleshooting_Logic Start Issue Encountered Precipitation Precipitation in Media? Start->Precipitation No_Effect Inconsistent or No Effect? Start->No_Effect Check_Conc Lower Final Concentration Precipitation->Check_Conc Yes Check_Stability Assess Stability (HPLC-MS) No_Effect->Check_Stability Yes Improve_Mixing Improve Mixing Technique Check_Conc->Improve_Mixing Check_DMSO Check Final DMSO% Improve_Mixing->Check_DMSO Resolved Issue Resolved Check_DMSO->Resolved Dose_Response Perform Dose-Response Check_Stability->Dose_Response Check_Permeability Verify Cell Permeability Dose_Response->Check_Permeability Check_Permeability->Resolved

References

Technical Support Center: Overcoming Challenges in NIH-12848-Based High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) assays utilizing the selective PI5P4Kγ inhibitor, NIH-12848.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable quinazolinamine-based compound that acts as a highly selective, reversible, and non-ATP-competitive inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase γ (PI5P4Kγ).[1] It functions through an allosteric binding mode, interacting with the putative PI5P-binding site of the enzyme rather than the ATP-binding pocket.[2][3] This specificity makes it a valuable tool for studying the cellular functions of PI5P4Kγ without significantly affecting the α and β isoforms of the kinase.[1]

Q2: What is the reported potency of this compound?

A2: In in vitro PI5P4K assays, this compound exhibits an IC50 of approximately 1 to 3.3 µM for PI5P4Kγ.[1] It does not show significant inhibition of PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM.[1]

Q3: What are the key signaling pathways regulated by PI5P4Kγ that can be investigated using this compound?

A3: PI5P4Kγ is involved in the regulation of phosphoinositide metabolism, specifically the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Through this activity, it has been implicated in several cellular processes, including:

  • Epithelial cell polarity: this compound has been shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane in kidney epithelial cells, a process crucial for establishing cell polarity.[1]

  • Notch signaling: PI5P4Kγ positively regulates the Notch pathway by promoting the recycling of the Notch1 receptor.[4][5]

  • Autophagy and protein degradation: Inhibition of PI5P4Kγ has been linked to increased basal autophagy and the clearance of mutant huntingtin protein in cellular models of Huntington's disease.[6]

  • Hippo signaling: PI5P4Kγ activity can regulate the interaction between the Hippo pathway proteins MOB1 and LATS, influencing the transcriptional activity of YAP.[7]

Q4: What HTS assay formats are suitable for screening with this compound?

A4: Given that this compound is a kinase inhibitor, several HTS-compatible kinase assay formats can be employed. A highly suitable option is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction. This assay is universal for any ADP-generating enzyme and can be used to distinguish between ATP-competitive and non-competitive inhibitors, which is particularly relevant for the allosteric inhibitor this compound.[8][9] Other potential formats include TR-FRET and fluorescence polarization-based assays.

Q5: How does the non-ATP competitive nature of this compound affect HTS assay design?

A5: The allosteric, non-ATP competitive binding mode of this compound means that its inhibitory activity will not be overcome by high concentrations of ATP in the assay. When using assays like ADP-Glo™, running parallel screens with varying ATP concentrations can help to confirm this mode of action for identified hits.[8][10] This characteristic is advantageous as it can lead to the discovery of more specific inhibitors with potentially fewer off-target effects compared to ATP-competitive compounds.[2][3]

Troubleshooting Guide

Issue 1: High Variability in Assay Signal

Possible Causes & Solutions

CauseTroubleshooting Steps
Pipetting Errors - Use calibrated and well-maintained single and multichannel pipettes. - Employ automated liquid handlers for improved precision in HTS. - Minimize the number of pipetting steps by preparing master mixes.
Edge Effects - Ensure proper humidity control in the incubator to minimize evaporation from the outer wells of the microplate. - Fill the perimeter wells with sterile water or media and do not use them for experimental samples.[11] - Use microplates designed to minimize evaporation.
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding. - Use a validated cell counting method to ensure consistent cell numbers per well. - Allow cells to settle at room temperature for a short period before incubation to promote even distribution.
Reagent Instability - Prepare fresh reagents and buffers for each experiment. - Follow the manufacturer's instructions for the storage and handling of all assay components. - For compounds like this compound, which are often dissolved in DMSO, ensure complete solubilization and avoid repeated freeze-thaw cycles.
Issue 2: Low Signal-to-Background Ratio or Weak Signal

Possible Causes & Solutions

CauseTroubleshooting Steps
Suboptimal Enzyme Concentration - Titrate the concentration of recombinant PI5P4Kγ to determine the optimal amount that provides a robust signal within the linear range of the assay.
Low Substrate Concentration - Determine the Km of PI5P4Kγ for its substrate (PI5P) and use a substrate concentration at or near the Km for optimal activity.
Insufficient Incubation Time - Perform a time-course experiment to determine the optimal incubation time for the kinase reaction to reach a detectable level of product formation without reaching saturation.
Inactive this compound - Verify the purity and integrity of the this compound stock. - Prepare fresh dilutions from a new stock if necessary. - Ensure proper storage conditions are maintained.
Inappropriate Assay Buffer Conditions - Optimize the pH, salt concentration, and co-factor requirements (e.g., Mg2+) in the assay buffer for PI5P4Kγ activity.
Issue 3: High Rate of False Positives or False Negatives

Possible Causes & Solutions

CauseTroubleshooting Steps
Compound Interference with Assay Readout - For fluorescence-based assays, screen for autofluorescent compounds by running a parallel plate without the enzyme. - For luciferase-based assays (e.g., ADP-Glo™), counterscreen for compounds that inhibit the luciferase enzyme itself.[12]
Compound Aggregation - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce the formation of compound aggregates, which can lead to non-specific inhibition.[12]
Off-Target Effects of Compounds - Confirm hits in a secondary, orthogonal assay that uses a different detection principle. - Test confirmed hits against the α and β isoforms of PI5P4K to ensure selectivity for the γ isoform.
Hydrophobicity of this compound - Due to its hydrophobic nature, this compound may exhibit reduced solubility in aqueous buffers. Ensure complete dissolution in DMSO and appropriate final DMSO concentrations in the assay (typically <1%).[13]
Incorrect Data Analysis and Hit Selection Criteria - Use robust statistical methods for data normalization and hit identification (e.g., Z-score or B-score). - Set appropriate hit selection thresholds based on the assay performance (e.g., >3 standard deviations from the mean of the negative controls).

Data Presentation

Table 1: Key Parameters for this compound in HTS

ParameterRecommended Value/RangeNotes
Screening Concentration 1 - 10 µMA single high concentration for primary screening, followed by dose-response confirmation.
IC50 for PI5P4Kγ ~1 - 3.3 µMVaries depending on assay conditions.[1]
Selectivity >100 µM for PI5P4Kα and βHighly selective for the γ isoform.[1]
Final DMSO Concentration < 1% (v/v)To avoid solvent-induced artifacts and ensure compound solubility.[13]
Z'-factor ≥ 0.5A measure of assay quality and robustness.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for PI5P4Kγ

This protocol is adapted for a 384-well plate format.

Reagents and Materials:

  • Recombinant human PI5P4Kγ

  • PI5P substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • 384-well white, opaque plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in 100% DMSO.

    • Dispense a small volume (e.g., 100 nL) of the compound solutions into the appropriate wells of the 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing recombinant PI5P4Kγ and PI5P in kinase buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PI5P4Kγ.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Mandatory Visualizations

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma Substrate PIP2 PI(4,5)P2 CellPolarity Epithelial Cell Polarity PIP2->CellPolarity NotchRecycling Notch Receptor Recycling PIP2->NotchRecycling Autophagy Autophagy PIP2->Autophagy HippoYAP Hippo/YAP Signaling PIP2->HippoYAP PI5P4Kgamma->PIP2 Product NIH12848 This compound NIH12848->PI5P4Kgamma Inhibition

Caption: PI5P4Kγ signaling pathway and the inhibitory action of this compound.

HTS_Workflow start Start compound_plating Compound Plating (this compound & Library) start->compound_plating reagent_addition Addition of PI5P4Kγ and PI5P compound_plating->reagent_addition reaction_initiation Initiate Reaction with ATP reagent_addition->reaction_initiation incubation Incubation reaction_initiation->incubation signal_detection Signal Detection (e.g., ADP-Glo™) incubation->signal_detection data_analysis Data Analysis (Hit Identification) signal_detection->data_analysis hit_confirmation Hit Confirmation & Validation data_analysis->hit_confirmation end End hit_confirmation->end

Caption: A typical high-throughput screening workflow for this compound.

Troubleshooting_Logic start Unexpected HTS Result check_variability High Signal Variability? start->check_variability troubleshoot_variability Address Pipetting, Edge Effects, Cell Seeding check_variability->troubleshoot_variability Yes check_signal_strength Low Signal or S/B Ratio? check_variability->check_signal_strength No review_protocol Review and Optimize Protocol troubleshoot_variability->review_protocol troubleshoot_signal Optimize Enzyme/Substrate Conc., Incubation Time check_signal_strength->troubleshoot_signal Yes check_false_positives High False Positive Rate? check_signal_strength->check_false_positives No troubleshoot_signal->review_protocol troubleshoot_false_positives Counterscreen, Add Detergent, Orthogonal Assay check_false_positives->troubleshoot_false_positives Yes end Proceed with Validated Hits check_false_positives->end No troubleshoot_false_positives->review_protocol review_protocol->end

Caption: A logical workflow for troubleshooting common HTS issues.

References

Refining NIH-12848 Treatment Protocols for Sensitive Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI5P4Kγ inhibitor, NIH-12848, particularly in the context of sensitive cell lines.

Introduction to this compound

This compound is a selective, non-ATP-competitive inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).[1][2] It exhibits an in vitro IC50 for PI5P4Kγ of approximately 1 to 3.3 µM and shows high selectivity over the α and β isoforms of the kinase.[1][2] this compound is a valuable tool for investigating the cellular functions of PI5P4Kγ. While its effects have been characterized in some non-cancerous cell lines, such as the mouse kidney cell line mpkCCD, its activity across a broad range of cancer cell lines is still an active area of research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of PI5P4Kγ, meaning it does not bind to the ATP-binding pocket of the kinase.[1] Instead, it is thought to interact with the PI5P-binding site, thereby inhibiting the kinase's activity.[1]

Q2: In which cell lines has this compound shown activity?

A2: The primary cell line in which the effects of this compound have been detailed in the public literature is the mouse principal kidney cortical collecting duct (mpkCCD) cell line.[1] In these cells, this compound was shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane.[1] While the broader PI5P4K family has been implicated in cancer, specific data on the sensitivity of various cancer cell lines to this compound is not yet widely available in published literature.

Q3: What are the known signaling pathways affected by PI5P4Kγ and potentially by this compound?

A3: PI5P4Kγ is known to be involved in the mTORC1 and Hippo signaling pathways. The core kinases of the Hippo pathway, MST1/2, can phosphorylate and inhibit PI5P4Ks.[3] In turn, PI5P4K activity can modulate the transcriptional activity of YAP, a key effector of the Hippo pathway.[3][4]

Troubleshooting Guide for this compound Experiments

This guide addresses common issues encountered when treating sensitive cell lines with this compound.

Issue Potential Cause Recommended Solution
High Cell Death/Toxicity Inhibitor concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration range. Start with a broad range, for example, from 0.1 µM to 50 µM.
Solvent toxicity (e.g., DMSO).Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.
Cell line is particularly sensitive.Reduce the initial seeding density of the cells. Shorten the incubation time with the inhibitor.
Inconsistent or No Observable Effect Inhibitor instability.Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles.
Sub-optimal inhibitor concentration.Re-evaluate the concentration range based on the known in vitro IC50 of ~1-3.3 µM. For cellular assays, higher concentrations may be required.
Low expression of PI5P4Kγ in the cell line.Verify the expression level of PI5P4Kγ in your cell line of interest using techniques like Western blotting or qPCR.
Insufficient incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment for observing the desired effect.
Variability Between Experiments Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing of solutions.

Data Presentation: Hypothetical IC50 Values for this compound in Cancer Cell Lines

As extensive public data on the IC50 values of this compound in a wide range of cancer cell lines is not currently available, the following table presents a hypothetical data structure for researchers to populate with their experimental findings. This will allow for a clear comparison of sensitivities across different cell lines.

Cell Line Cancer Type This compound IC50 (µM)
MCF-7Breast Cancer[Enter experimental value]
MDA-MB-231Breast Cancer[Enter experimental value]
A549Lung Cancer[Enter experimental value]
HCT116Colon Cancer[Enter experimental value]
JurkatT-cell Leukemia[Enter experimental value]
K562Chronic Myeloid Leukemia[Enter experimental value]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the determined time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

PI5P4K_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Hippo Hippo Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Translation S6K->Translation FourEBP1->Translation PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI5P4Kgamma->PIP2 YAP YAP PI5P4Kgamma->YAP modulates NIH12848 This compound NIH12848->PI5P4Kgamma MST12 MST1/2 (Hippo Kinases) MST12->PI5P4Kgamma LATS12 LATS1/2 MST12->LATS12 LATS12->YAP TEAD TEAD YAP->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: PI5P4Kγ Signaling Interactions with PI3K/mTOR and Hippo Pathways.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Sensitive Cell Line Culture Cell Culture and Seeding Start->Culture Dose_Response Dose-Response Experiment (e.g., 0.1 - 50 µM this compound) Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT, 48-72h) Dose_Response->Viability_Assay IC50_Determination Determine IC50 Value Viability_Assay->IC50_Determination Optimal_Dose Select Optimal Dose(s) (e.g., IC50 and sub-IC50) IC50_Determination->Optimal_Dose Treatment Treat Cells with Optimal Dose(s) Optimal_Dose->Treatment Western_Blot Western Blot Analysis (p-S6K, p-4E-BP1, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End End: Refined Protocol Data_Analysis->End

References

how to control for potential artifacts with NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). Below you will find troubleshooting guides and frequently asked questions to help control for potential artifacts and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of PI5P4Kγ.[1][2][3] Unlike many kinase inhibitors that target the ATP-binding site, this compound functions as a non-ATP-competitive, allosteric inhibitor.[4][5] Evidence suggests that it binds to the putative PI5P-binding site of PI5P4Kγ.[1] This allosteric binding mode contributes to its high selectivity.[4][5]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for PI5P4Kγ. It shows little to no inhibition of the α and β isoforms of PI5P4K at concentrations up to 100 μM.[1][2][3]

Q3: What is the recommended working concentration for this compound in cell-based assays?

A3: A concentration of 10 μM has been effectively used in cultured mouse principal kidney cortical collecting duct (mpkCCD) cells to observe inhibition of PI5P4Kγ-dependent processes.[1][2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How does inhibition of PI5P4Kγ by this compound affect cellular processes?

A4: Inhibition of PI5P4Kγ by this compound has been shown to impact the development and maintenance of epithelial cell functional polarity. For instance, in mpkCCD cells, treatment with this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane and reversibly prevented the formation of 'domes'.[1][2] These effects were mimicked by specific RNAi knockdown of PI5P4Kγ.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Compound inactivity: Improper storage or degradation.Store this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment.
Low expression of PI5P4Kγ: The target enzyme may not be sufficiently expressed in your cell line.Confirm PI5P4Kγ expression levels in your experimental system using techniques like Western blotting or qPCR.
Suboptimal concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay.
High background or off-target effects Concentration too high: Exceeding the optimal concentration can lead to non-specific binding and off-target effects.Lower the concentration of this compound. Refer to dose-response data to use the lowest effective concentration.
Compound precipitation: this compound is a hydrophobic compound and may precipitate in aqueous buffers at high concentrations.Visually inspect your media for any signs of precipitation. Consider using a lower concentration or a different solvent for your stock solution (ensure solvent controls are included).
Inconsistent results between experiments Variability in cell culture: Differences in cell confluence, passage number, or growth conditions can alter PI5P4Kγ expression and activity.Maintain consistent cell culture practices. Monitor cell confluence and use cells within a defined passage number range.
Inconsistent compound preparation: Errors in serial dilutions or incomplete solubilization of the compound.Prepare fresh dilutions for each experiment from a validated stock solution. Ensure the compound is fully dissolved before adding to the culture media.
Unexpected cellular phenotype Indirect effects of PI5P4Kγ inhibition: The observed phenotype may be a downstream consequence of inhibiting the PI5P4Kγ signaling pathway.Review the known functions of PI5P4Kγ and its role in cellular signaling to interpret your results. Consider rescue experiments with a resistant mutant if available.
Artifact of the experimental system: The observed effect may be specific to the cell line or assay conditions used.Validate key findings in a secondary system, such as a different cell line or by using a complementary technique like RNAi to knockdown PI5P4Kγ.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀Notes
PI5P4Kγ ~1-3 μMPotent inhibition observed in in vitro kinase assays.[1][4]
PI5P4Kα >100 μMNo significant inhibition observed.[1][2]
PI5P4Kβ >100 μMNo significant inhibition observed.[1][2]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent or confluent) at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare fresh serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the cells for the desired period based on your experimental goals.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence, functional assays).

Protocol 2: In Vitro PI5P4Kγ Kinase Assay (Conceptual Outline)

This is a conceptual outline based on published methods.[1]

  • Reaction Mix Preparation: Prepare a reaction buffer containing purified recombinant PI5P4Kγ, the lipid substrate PI5P, and ATP (often radiolabeled, e.g., ³²P-γ-ATP).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mix.

  • Initiate Reaction: Start the kinase reaction by adding one of the key components (e.g., ATP or enzyme).

  • Incubation: Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction using an appropriate stop solution (e.g., acidic solution).

  • Detection of Product: Separate the product (PI(4,5)P₂) from the substrate and measure the amount of product formed. If using radiolabeled ATP, this can be done by thin-layer chromatography (TLC) followed by autoradiography. For non-radioactive methods, luminescence-based assays that measure ADP production (e.g., ADP-Glo) can be used.[6]

Mandatory Visualizations

PI5P4K_pathway cluster_membrane Cell Membrane cluster_cytosol PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PIP2 PI(4,5)P₂ Downstream Downstream Effectors PIP2->Downstream PI5P4Kg->PIP2 Phosphorylation NIH12848 This compound NIH12848->PI5P4Kg Inhibition (Allosteric)

Caption: Signaling pathway of PI5P4Kγ and its inhibition by this compound.

experimental_workflow start Start: Prepare Cells/Reagents prepare_compound Prepare this compound and Vehicle Control start->prepare_compound treat_cells Treat Cells with This compound or Vehicle prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate harvest Harvest Cells or Terminate Reaction incubate->harvest analysis Downstream Analysis (e.g., Western, Assay) harvest->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Ensuring Consistent Results in Experiments Using NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective PI5P4Kγ inhibitor, NIH-12848. The information is designed to help ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable quinazolinamine-based compound that functions as a highly selective, reversible, and non-ATP-competitive inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). Unlike many kinase inhibitors that bind to the ATP pocket, this compound acts allosterically.[1][2] It is suggested to bind to the putative PI5P-binding site of PI5P4Kγ.[3]

Q2: What is the selectivity profile of this compound?

A2: this compound is exquisitely selective for the γ isoform of PI5P4K. It inhibits PI5P4Kγ with an approximate IC50 of 1-3.3 µM but does not significantly inhibit the α and β isoforms at concentrations up to 100 µM.[3]

Q3: My experimental results are inconsistent between batches. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure that your stock solutions of this compound are fresh. It is recommended to aliquot and freeze stock solutions at -20°C, where they are stable for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media components can alter cellular responses. Maintain a consistent cell culture protocol.

  • Compound Solubility: Poor solubility in aqueous media can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in a DMSO stock before diluting it in your culture medium. Keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.[4]

Q4: I am not observing the expected phenotype after treating cells with this compound. What should I do?

A4: There are several potential reasons for this:

  • Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[4]

  • Low Target Expression: Confirm that your cell line expresses PI5P4Kγ at a sufficient level. For example, mpkCCD cells are a suitable model as they have high PI5P4Kγ expression.[3]

  • Incorrect Timing: The timing of inhibitor addition and the duration of treatment are critical. A time-course experiment can help identify the optimal window to observe the desired effect.[4]

Q5: How can I confirm that the observed effects are due to the specific inhibition of PI5P4Kγ and not off-target effects?

A5: To validate the on-target activity of this compound, consider the following approaches:

  • Genetic Knockdown: Use RNAi (siRNA or shRNA) to specifically knock down PI5P4Kγ. The resulting phenotype should mimic the effects observed with this compound treatment. This has been demonstrated in mpkCCD cells where PI5P4Kγ knockdown replicated the effects of this compound on Na+/K+-ATPase translocation and dome formation.[3]

  • Rescue Experiments: If possible, overexpress a mutant form of PI5P4Kγ that is resistant to this compound (e.g., the N165I mutant) in your cells.[3] If the phenotype is rescued in the presence of the inhibitor, it strongly suggests an on-target effect.

  • Use of a Structurally Unrelated Inhibitor: If another selective PI5P4Kγ inhibitor with a different chemical scaffold is available, its use should produce a similar biological outcome.

Troubleshooting Guides

Problem 1: High background or inconsistent results in cell-based assays.
Possible Cause Recommended Solution
Cell Seeding Density Inconsistent cell numbers per well can lead to variability. Ensure a homogeneous cell suspension and use calibrated pipettes for accurate cell seeding.[4]
Edge Effects Evaporation from the outer wells of a microplate can alter the concentration of this compound. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.[4]
Inhibitor Precipitation This compound may precipitate in the culture medium. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in pre-warmed (37°C) medium. Visually inspect for any precipitation.[4]
Problem 2: Discrepancy between in vitro IC50 and cellular potency.
Possible Cause Recommended Solution
Cell Permeability The compound may have limited permeability across the cell membrane. While this compound is cell-permeable, its uptake can vary between cell types.
Non-ATP Competitive Mechanism Unlike ATP-competitive inhibitors, the potency of this compound is not expected to be influenced by intracellular ATP concentrations.[3][5] This simplifies the interpretation of its cellular activity compared to ATP-competitive kinase inhibitors.
Cellular Efflux Cells may actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against different PI5P4K isoforms.

Target IC50 Inhibition at 100 µM Binding Mode
PI5P4Kγ~1-3.3 µM[3]>95%Allosteric, Non-ATP-competitive[1][2]
PI5P4KαNot inhibited[3]<10%-
PI5P4KβNot inhibited[3]<10%-

Experimental Protocols

Protocol: Inhibition of Na+/K+-ATPase Translocation in mpkCCD Cells

This protocol is based on studies demonstrating the effect of this compound on the localization of Na+/K+-ATPase in mouse principal kidney cortical collecting duct (mpkCCD) cells.[3]

1. Cell Culture and Seeding:

  • Culture mpkCCD cells in DMEM/Ham's F-12 medium supplemented with hormones as previously described.[6]
  • Seed cells on a suitable substrate for microscopy or cell surface biotinylation (e.g., filter supports or glass coverslips).
  • Allow cells to grow to confluence and polarize. PI5P4Kγ expression increases as the cells become confluent.[3]

2. This compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM).
  • Include a vehicle control with the same final concentration of DMSO.
  • Incubate the confluent mpkCCD cells with this compound or vehicle for a predetermined time (e.g., 24 hours).

3. Analysis of Na+/K+-ATPase Translocation:

  • Immunofluorescence Staining:
  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
  • Incubate with a primary antibody specific for the Na+/K+-ATPase α-subunit.
  • Wash and incubate with a fluorescently labeled secondary antibody.
  • Mount the coverslips and visualize the localization of Na+/K+-ATPase using confocal microscopy. In control cells, the protein should be localized to the plasma membrane, while in this compound-treated cells, a reduction in plasma membrane staining is expected.
  • Cell Surface Biotinylation:
  • Incubate live cells with a membrane-impermeable biotinylation reagent.
  • Quench the reaction and lyse the cells.
  • Use streptavidin-coated beads to pull down biotinylated (cell surface) proteins.
  • Analyze the pulled-down fraction and the total cell lysate by Western blotting using an antibody against the Na+/K+-ATPase α-subunit. A decrease in the biotinylated fraction relative to the total protein in this compound-treated cells indicates reduced plasma membrane localization.

Visualizations

PI5P4K_Signaling_Pathway PI5P4Kγ Signaling Pathway cluster_membrane Cell Membrane PI5P PI(5)P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Notch Receptor Recycling, Na+/K+-ATPase Translocation) PI45P2->Downstream PI5P4Kg->PI45P2 Phosphorylation NIH_12848 This compound NIH_12848->PI5P4Kg Inhibition

Caption: PI5P4Kγ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results with this compound Start Inconsistent Experimental Results Check_Compound Check Compound Integrity Start->Check_Compound Check_Cells Review Cell Culture Protocol Check_Compound->Check_Cells OK Solution_Compound Prepare Fresh Aliquots from Powder Stock Check_Compound->Solution_Compound Degradation Suspected Check_Assay Examine Assay Parameters Check_Cells->Check_Assay OK Solution_Cells Standardize Passage Number and Seeding Density Check_Cells->Solution_Cells Variability Identified Solution_Assay Optimize Inhibitor Concentration and Incubation Time Check_Assay->Solution_Assay Suboptimal Conditions End Consistent Results Check_Assay->End OK Solution_Compound->Check_Cells Solution_Cells->Check_Assay Solution_Assay->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Validating the Specificity of NIH-12848 for PI5P4Kγ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), with other available alternatives. The following sections detail the experimental data supporting its specificity, outline the protocols for key validation experiments, and visualize the relevant biological pathways and experimental workflows.

Comparative Analysis of PI5P4Kγ Inhibitors

This compound has been identified as a highly selective inhibitor for PI5P4Kγ. Its specificity has been demonstrated through various in vitro and cellular assays, which show a significant preference for the γ isoform over the α and β isoforms of PI5P4K.[1][2] This section provides a comparative summary of the inhibitory potency of this compound and other known PI5P4Kγ inhibitors.

InhibitorTarget(s)IC50 / pIC50 / KdAssay TypeKey Findings & Notes
This compound PI5P4Kγ ~1-3 µM (IC50) [1][2][3][4]Radiometric 32P-ATP/PI5P incorporation assay[3][4]Highly selective for PI5P4Kγ; does not inhibit α and β isoforms at concentrations up to 100 µM.[1][2] Acts via a non-ATP-competitive, allosteric binding mode, targeting the putative PI5P-binding site.[1][3][5]
NCT-504PI5P4Kγ15.8 µM (IC50)[6]32P-ATP/PI5P incorporation assay[3][4]A selective allosteric inhibitor of PI5P4Kγ.[6]
ARUK2001607PI5P4Kγ7.1 nM (Kd)[6]Binding assay[7]A potent and selective PI5P4Kγ inhibitor with high selectivity over more than 150 other kinases.[6][8]
PI5P4Ks-IN-2PI5P4KγpIC50: 6.2Not specifiedAlso shows some activity against other PI5P4K isoforms (pIC50 <4.3 for α, <4.6 for β).[6]
THZ-P1-2Pan-PI5P4K4.8 nM (Kd for PI5P4Kγ)KINOMEscanA covalent inhibitor with significant activity against PI5P4Kα and β as well.[4]
"compound 13"Pan-PI5P4K3.4 nM (Kd for PI5P4Kγ)KINOMEscanA non-covalent inhibitor also targeting PI5P4Kα and β.[4]

Signaling Pathway of PI5P4Kγ

PI5P4Kγ is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[9] This process is integral to various cellular functions, including membrane trafficking and signal transduction. The inhibition of PI5P4Kγ by compounds like this compound can modulate these pathways, making it a valuable tool for research and a potential therapeutic target.[1][4]

PI5P4K_Pathway cluster_membrane Plasma Membrane PI5P PI5P PI(4,5)P2 PI(4,5)P2 PI5P->PI(4,5)P2 PI5P4Kγ Downstream_Signaling Downstream Signaling (e.g., Membrane Trafficking) PI(4,5)P2->Downstream_Signaling PI5P4K_gamma PI5P4Kγ ADP ADP PI5P4K_gamma->ADP ATP ATP ATP->PI5P4K_gamma This compound This compound This compound->PI5P4K_gamma

Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.

Experimental Protocols for Specificity Validation

The validation of a kinase inhibitor's specificity is a multi-faceted process that involves a combination of in vitro biochemical assays and cell-based assays.[10][11]

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the kinase and its inhibition.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant PI5P4Kγ, α, and β isoforms

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PI5P substrate

  • [γ-32P]ATP or [γ-33P]ATP

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the kinase, the inhibitor at various concentrations, and the PI5P substrate in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular environment.

Objective: To confirm that the inhibitor binds to its target protein inside intact cells.

Materials:

  • Cultured cells expressing the target kinase (PI5P4Kγ)

  • This compound

  • Cell lysis buffer

  • Equipment for heating samples precisely (e.g., PCR machine)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for the target kinase

Procedure:

  • Treat cultured cells with either this compound or a vehicle control (DMSO).

  • Harvest the cells and divide them into aliquots.

  • Heat the aliquots at a range of different temperatures.

  • Lyse the cells to separate the soluble and aggregated protein fractions.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Quantify the band intensities. The binding of the inhibitor is expected to stabilize the protein, leading to a higher melting temperature (Tm).[10]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_functional Functional Validation Kinase_Panel Kinase Panel Screening (e.g., Radiometric Assay) IC50 Determine IC50 for PI5P4Kγ, α, β Kinase_Panel->IC50 CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Panel->CETSA Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement RNAi RNAi Knockdown of PI5P4Kγ CETSA->RNAi Phenotype_Comparison Compare Phenotype with Inhibitor Treatment RNAi->Phenotype_Comparison

Caption: Workflow for validating the specificity of a kinase inhibitor.

Conclusion

The available data strongly support this compound as a specific and valuable tool for studying the cellular functions of PI5P4Kγ.[1] Its unique non-ATP competitive mechanism of action provides an advantage in distinguishing its effects from those of more conventional ATP-competitive kinase inhibitors. For researchers investigating PI5P4Kγ signaling, this compound, alongside other selective inhibitors like ARUK2001607, offers a potent means to dissect the roles of this lipid kinase in health and disease. As with any chemical probe, it is crucial to employ orthogonal validation methods, such as RNAi, to confirm that the observed cellular effects are indeed due to the specific inhibition of the intended target.[1][2]

References

A Comparative Analysis of NIH-12848 and PI5P4Kγ RNAi Knockdown in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key methods used to study the function of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ): the small molecule inhibitor NIH-12848 and RNA interference (RNAi) knockdown. Understanding the nuances of each approach is critical for designing experiments and interpreting results in the context of phosphoinositide signaling research and drug development.

At a Glance: Key Differences and Similarities

FeatureThis compoundPI5P4Kγ RNAi Knockdown
Mechanism of Action Allosteric, non-ATP competitive inhibition of PI5P4Kγ kinase activity by binding to the PI5P binding site.[1][2]Post-transcriptional gene silencing, leading to reduced PI5P4Kγ protein expression.
Specificity Highly selective for PI5P4Kγ over α and β isoforms.[1][3][4][5][6][7]Can be highly specific with carefully designed siRNA/shRNA, but off-target effects are a potential concern.
Temporal Control Rapid and reversible inhibition, allowing for acute studies.Slower onset of action (requires protein turnover) and less readily reversible.
Cellular Effects Mimics the effects of PI5P4Kγ RNAi knockdown in various cellular assays.[1][2][4][5][6]Provides a genetic validation for the pharmacological effects of inhibitors.[1][2][4][5][6]
Applications Tool for exploring the physiological roles of PI5P4Kγ kinase activity in a time-controlled manner.Gold standard for attributing a cellular phenotype to the loss of PI5P4Kγ protein.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the efficacy and selectivity of this compound with the effects of PI5P4Kγ knockdown.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50Reference
PI5P4Kγ Radiometric (³²P-ATP/PI5P incorporation)~1-3 µM[2][3][4][5][7][8]
PI5P4KαRadiometric>100 µM[3][4][5][6]
PI5P4KβRadiometric>100 µM[3][4][5][6]
Table 2: Cellular Effects of this compound and PI5P4Kγ RNAi Knockdown
Cellular ProcessCell LineTreatment/MethodObserved EffectReference
Na+/K+-ATPase Translocation mpkCCD10 µM this compoundInhibition of translocation to the plasma membrane.[1][2][4][5][6]
mpkCCDPI5P4Kγ RNAiMimicked the inhibitory effect of this compound.[1][2][4][5][6]
Notch Signaling VariousThis compoundInhibition of Notch signaling.[9][10][9][10]
VariousPI5P4Kγ siRNAInhibition of Notch signaling.[9][10][9][10]
Reduction in Notch1 cell-surface levels and recycling.[9][10][9][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

PI5P4Kγ Signaling Pathway and Points of Intervention

cluster_membrane Cell Membrane cluster_downstream Downstream Effects PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma Substrate PI45P2 PI(4,5)P2 NaK_ATPase Na+/K+-ATPase Translocation PI45P2->NaK_ATPase Regulates Notch Notch Signaling PI45P2->Notch Regulates PI5P4Kgamma->PI45P2 Catalyzes NIH12848 This compound NIH12848->PI5P4Kgamma Inhibits RNAi PI5P4Kγ RNAi RNAi->PI5P4Kgamma Reduces Expression

Caption: PI5P4Kγ signaling and intervention points.

Experimental Workflow for Comparing this compound and PI5P4Kγ RNAi

cluster_treatments Treatments cluster_assays Assays start Start: Culture mpkCCD cells treat_inhibitor Treat with This compound (10 µM) start->treat_inhibitor treat_rnai Transfect with PI5P4Kγ siRNA start->treat_rnai control Control (e.g., DMSO, scrambled siRNA) start->control assay_nak Na+/K+-ATPase Translocation Assay (Immunofluorescence) treat_inhibitor->assay_nak assay_notch Notch Signaling Assay (Luciferase Reporter) treat_inhibitor->assay_notch treat_rnai->assay_nak treat_rnai->assay_notch assay_western Western Blot (Confirm knockdown) treat_rnai->assay_western control->assay_nak control->assay_notch control->assay_western analysis Data Analysis and Comparison assay_nak->analysis assay_notch->analysis assay_western->analysis

References

A Comparative Guide to PI5P4Kγ Inhibitors: NIH-12848 vs. NCT-504 and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of prominent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), a lipid kinase implicated in a growing number of cellular processes and disease states. Here, we focus on the comparative analysis of NIH-12848 and NCT-504, alongside other noteworthy inhibitors, supported by available experimental data.

Introduction to PI5P4Kγ

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of three enzymes (α, β, and γ) that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). While the α and β isoforms have been more extensively studied, PI5P4Kγ is gaining attention as a potential therapeutic target in cancer, neurodegenerative diseases, and immunological disorders.[1][2] The development of selective inhibitors is crucial for dissecting its specific biological roles.

Comparative Analysis of PI5P4Kγ Inhibitors

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, NCT-504, and other selected PI5P4Kγ inhibitors. It is important to note that assay conditions can vary between studies, which may influence the reported values.

InhibitorTypeTarget(s)IC50 (PI5P4Kγ)Kd (PI5P4Kγ)Selectivity NotesReference(s)
This compound Allosteric, Non-ATP competitivePI5P4Kγ~1 µMNot ReportedHighly selective over PI5P4Kα and PI5P4Kβ (no inhibition up to 100 µM). Binds to the putative PI5P-binding site.[3]
NCT-504 AllostericPI5P4Kγ15.8 µM354 nMSelective over a panel of 442 kinases. Does not inhibit PI5P4Kβ and weakly inhibits PI5P4Kα at 50-100 µM.[4][5]
ARUK2001607 Not SpecifiedPI5P4KγNot Reported7.1 nMHighly selective over >150 other kinases.[6]
PI5P4Ks-IN-2 Not SpecifiedPI5P4KγpIC50 = 6.268 nMLess selective, with some activity against PI5P4Kα (pIC50 <4.3) and PI5P4Kβ (pIC50 <4.6).[7]

Signaling Pathways Involving PI5P4Kγ

PI5P4Kγ has been shown to play a role in several key signaling pathways, including the Notch and mTORC1 pathways. The following diagrams illustrate the current understanding of its involvement.

PI5P4K_Notch_Pathway cluster_nucleus Ligand Ligand (e.g., Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor binds S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Endosome Recycling Endosome Notch_Receptor->Endosome endocytosis S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL MAML MAML Target_Genes Target Gene Transcription CSL->Target_Genes activates MAML->Target_Genes Notch_Recycling Notch Recycling Endosome->Notch_Recycling PI5P4Kgamma PI5P4Kγ PIP2 PI(4,5)P2 PI5P4Kgamma->PIP2 PI5P4Kgamma->Notch_Recycling promotes PI5P PI5P PI5P->PI5P4Kgamma Notch_Recycling->Notch_Receptor Inhibitor This compound Inhibitor->PI5P4Kgamma PI5P4K_Autophagy_Pathway mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits PI5P4Kgamma PI5P4Kγ PI5P4Kgamma->mTORC1 negatively regulates Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation initiates Autophagy Autophagy Autophagosome_formation->Autophagy Inhibitor NCT-504 Inhibitor->PI5P4Kgamma Autophagy_Flux_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with Inhibitor (± Lysosomal Blocker) Seed_Cells->Treat_Cells Cell_Lysis Lyse Cells Treat_Cells->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Probing Probe with Antibodies (LC3, p62) Western_Blot->Antibody_Probing Detection Detect Bands Antibody_Probing->Detection Analyze_Data Quantify Bands & Determine Flux Detection->Analyze_Data End End Analyze_Data->End

References

Cross-Validation of Experimental Results for the PI5P4Kγ Inhibitor NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). The data presented here is intended to serve as a resource for researchers investigating PI5P4Kγ signaling and for professionals in the field of drug development.

Comparative Efficacy and Selectivity of PI5P4Kγ Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against the different isoforms of PI5P4K. For comparison, data for NCT-504, another selective PI5P4Kγ inhibitor, is also included.

CompoundTargetIC50Assay TypeNotes
This compound PI5P4Kγ~1-3 μM[1][2]Radiometric 32P-ATP/PI5P incorporationDoes not inhibit PI5P4Kα or PI5P4Kβ isoforms at concentrations up to 100 μM.[1]
NCT-504 PI5P4Kγ16 μM[2]Radiometric 32P-ATP/PI5P incorporationIdentified as a selective PI5P4Kγ inhibitor.[2]

Signaling Pathway of PI5P4Kγ and Point of Inhibition by this compound

PI5P4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This signaling molecule is crucial for various cellular processes. This compound acts as a non-ATP-competitive, allosteric inhibitor, binding to a putative lipid interaction site distinct from the ATP-binding pocket.[2][3]

PI5P4K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PIP2 PI(4,5)P2 PI5P4Kg->PIP2 NIH12848 This compound NIH12848->PI5P4Kg Allosteric Inhibition

Caption: Signaling pathway of PI5P4Kγ and allosteric inhibition by this compound.

Cross-Validation of this compound Effects with Genetic Knockdown

To validate that the observed cellular effects of this compound are due to the specific inhibition of PI5P4Kγ, experiments have been conducted comparing the inhibitor's effects to those of RNA interference (RNAi) knockdown of PI5P4Kγ.[1]

Experimental Workflow: Comparative Analysis

The following diagram illustrates a typical workflow for comparing the phenotypic effects of a small molecule inhibitor with genetic knockdown.

Cross_Validation_Workflow cluster_treatment Experimental Arms start Cultured Cells (e.g., mpkCCD) inhibitor Treat with This compound (10 μM) start->inhibitor rnai Transfect with PI5P4Kγ siRNA start->rnai control Vehicle Control (e.g., DMSO) start->control phenotype Phenotypic Analysis (e.g., Na+/K+-ATPase localization, Dome formation) inhibitor->phenotype rnai->phenotype control->phenotype comparison Compare Results phenotype->comparison conclusion Conclusion on Target Specificity comparison->conclusion

Caption: Workflow for cross-validating inhibitor effects with RNAi knockdown.

Summary of Comparative Results
PhenotypeEffect of this compoundEffect of PI5P4Kγ RNAi KnockdownConclusion
Na+/K+-ATPase Translocation to Plasma Membrane Inhibited[1]Inhibited[1]This compound phenocopies genetic knockdown, supporting on-target activity.
Epithelial 'Dome' Formation Reversibly prevented[1]Prevented[1]Further confirms that the observed effects of this compound are mediated through PI5P4Kγ inhibition.

Impact of this compound on T-cell Signaling

In human regulatory T cells (Tregs), this compound has been shown to phenocopy the effects of PI5P4K2C (another name for PI5P4Kγ) depletion.[4] This suggests a role for PI5P4Kγ in regulating T-cell function.

T-cell Signaling Cascade Affected by this compound

T_Cell_Signaling cluster_stimulation T-Cell Receptor Stimulation cluster_pathway Downstream Signaling cluster_outcomes Cellular Outcomes TCR CD3/CD28 PI5P4Kg PI5P4Kγ TCR->PI5P4Kg AKT p-AKT PI5P4Kg->AKT S6 p-S6 PI5P4Kg->S6 MAPK p-MAPK PI5P4Kg->MAPK Proliferation Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits FOXP3 FOXP3 Expression AKT->FOXP3 S6->Proliferation MAPK->Proliferation NIH12848 This compound NIH12848->PI5P4Kg Suppression Suppressive Activity FOXP3->Suppression

Caption: this compound attenuates T-cell receptor signaling pathways.

Experimental Protocols

In Vitro PI5P4K Assay

This protocol is a generalized representation based on the described methodologies.[1][2]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing PI5P substrate and 32P-γ-ATP.

  • Compound Addition: Add varying concentrations of this compound or control vehicle (DMSO) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding recombinant PI5P4Kγ enzyme. The final enzyme concentration is critical and should be noted, as high concentrations can lead to an overestimation of the IC50 value.[1]

  • Incubation: Incubate the reaction at a controlled temperature for a specified time to allow for the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction, typically by adding an acidic solution.

  • Detection: Separate the radiolabeled product (PI(4,5)P2) from the unreacted 32P-γ-ATP, often using thin-layer chromatography (TLC) or a lipid-binding matrix.

  • Quantification: Measure the amount of incorporated radiolabel to determine the enzyme activity.

  • Data Analysis: Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Cellular Assays in mpkCCD Cells

The following is a general protocol for assessing the effect of this compound on epithelial cell polarity.[1]

  • Cell Culture: Culture mouse principal kidney cortical collecting duct (mpkCCD) cells until they reach confluence and form a polarized monolayer.

  • Treatment: Treat the confluent cell monolayers with this compound (e.g., 10 μM) or a vehicle control for a specified duration.

  • Phenotypic Analysis:

    • Na+/K+-ATPase Localization: Fix and permeabilize the cells. Perform immunofluorescence staining using an antibody specific for Na+/K+-ATPase. Analyze the subcellular localization of the protein using fluorescence microscopy.

    • Dome Formation: Observe the cell cultures under a light microscope to assess the presence and number of domes, which are indicative of a polarized, transporting epithelium.

  • RNAi Knockdown (for comparison):

    • Transfect sub-confluent mpkCCD cells with siRNA targeting PI5P4Kγ or a non-targeting control siRNA.

    • Allow the cells to grow to confluence and polarize.

    • Perform the same phenotypic analyses as described above.

T-Cell Proliferation and Signaling Assays

This protocol outlines the general steps for evaluating the impact of this compound on T-cell function.[4]

  • T-Cell Isolation and Culture: Isolate human regulatory T cells (Tregs) from peripheral blood.

  • Treatment: Treat the Tregs with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[4]

  • T-Cell Receptor Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Analysis:

    • Proliferation: Measure cell proliferation using methods such as CFSE dilution or incorporation of a labeled nucleotide, analyzed by flow cytometry.

    • Apoptosis: Assess apoptosis by staining with Annexin V and a viability dye, followed by flow cytometry analysis.

    • Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key signaling proteins like AKT, S6, and MAP kinase.

    • FOXP3 Expression: Measure the expression of the transcription factor FOXP3 by intracellular staining and flow cytometry.

    • Suppressive Activity: Co-culture the treated Tregs with responder conventional T cells (Tconv) and measure the proliferation of the Tconvs to assess the suppressive function of the Tregs.

References

Unveiling the Selectivity of NIH-12848: A Comparative Guide to PI5P4Kα and PI5P4Kβ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for accurate biological interrogation and therapeutic development. This guide provides a comprehensive assessment of NIH-12848's selectivity against phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and beta (PI5P4Kβ), placed in context with a range of alternative inhibitors.

This guide presents quantitative data, detailed experimental methodologies, and visual aids to facilitate a clear understanding of inhibitor performance.

Performance Comparison of PI5P4K Inhibitors

The following table summarizes the reported inhibitory activities of this compound and other compounds against the three PI5P4K isoforms. This compound demonstrates marked selectivity for the PI5P4Kγ isoform, with no significant inhibition of PI5P4Kα and only slight stimulation of PI5P4Kβ at high concentrations. In contrast, other inhibitors exhibit varying degrees of potency and selectivity for PI5P4Kα and PI5P4Kβ.

InhibitorTarget(s)PI5P4Kα ActivityPI5P4Kβ ActivityPI5P4Kγ ActivityNotes
This compound PI5P4Kγ No inhibition up to 100 μM [1]Slight stimulation at 100 μM [1]IC50: ~1-3.3 μM [1][2]Highly selective for PI5P4Kγ.
PI5P4Kα-IN-1PI5P4Kα/βIC50: 2 μM[2][3]IC50: 9.4 μM[2][3]-Moderate PI5P4Kα selectivity over PI5P4Kβ.
ARUK2007145PI5P4Kα/γpIC50: 7.3[2]-pIC50: 8.1[2]Potent dual inhibitor of α and γ isoforms.
THZ-P1-2Pan-PI5P4KIC50: 190 nM[4][5]~50% inhibition at 0.7 μM[1][5]~75% inhibition at 0.7 μM[1][5]Covalent pan-PI5P4K inhibitor.
CC260PI5P4Kα/βKi: 40 nM[2][6]Ki: 30 nM[2][6]-Potent and selective dual α/β inhibitor.
CVM-05-002PI5P4Kα/βIC50: 0.27 μM[2]IC50: 1.7 μM[2]-PI5P4Kα selective.
PI5P4K-β-IN-1PI5P4Kβ-IC50: 0.80 μM[2]-PI5P4Kβ selective.
PI5P4K-β-IN-2PI5P4Kβ-IC50: 0.35 μM[2]-PI5P4Kβ selective.
ARUK2002821PI5P4KαpIC50: 8.0[7][8]--Highly selective for PI5P4Kα.[7]

Note: IC50, pIC50, and Ki are common measures of inhibitor potency. A lower value indicates higher potency. pIC50 is the negative logarithm of the IC50 value.

Signaling Pathway Context

PI5P4Kα and PI5P4Kβ are lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This reaction is a key step in phosphoinositide signaling, which is involved in a multitude of cellular processes. Recent evidence has linked PI5P4K activity to the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.

PI5P4K_Hippo_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI5P PI5P PI5P4K PI5P4Kα / PI5P4Kβ PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 PI5P4K->PI45P2 Product LATS12 LATS1/2 PI5P4K->LATS12 Inhibits (via PI(4,5)P2 regulation) MST12 MST1/2 MST12->PI5P4K Inhibits MST12->LATS12 Activates YAP YAP LATS12->YAP Phosphorylates (Inactivates) YAP->YAP_P TEAD TEAD YAP->TEAD Binds Gene Gene Expression (Proliferation, Survival) TEAD->Gene Promotes

Caption: PI5P4K and Hippo Signaling Intersection.

Experimental Protocols

The determination of inhibitor selectivity is a critical step in drug discovery and chemical biology. Below is a representative protocol for an in vitro kinase assay to assess the selectivity of a compound like this compound.

In Vitro Kinase Selectivity Assay (Radiometric Filter Binding Assay)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a panel of kinases.

Materials:

  • Purified recombinant PI5P4Kα, PI5P4Kβ, and other kinases of interest.

  • Substrate: Phosphatidylinositol 5-phosphate (PI5P).

  • Test Compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA).

  • [γ-³³P]ATP (radiolabeled).

  • Unlabeled ATP.

  • 96-well filter plates (e.g., phosphocellulose).

  • Wash Buffer (e.g., 75 mM phosphoric acid).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.

  • Reaction Setup:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted test compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Start the kinase reaction by adding a mixture of the PI5P substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction and Capture Substrate:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing:

    • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Add scintillation fluid to each well of the dried filter plate.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Workflow A Compound Synthesis or Acquisition B Primary Biochemical Assay (Target Kinase) A->B C Dose-Response and IC50 Determination B->C D Kinase Selectivity Panel (e.g., >100 kinases) C->D E Cellular Target Engagement Assay (e.g., CETSA) C->E G Off-Target Identification (e.g., Chemical Proteomics) D->G Identify Off-Targets F Cell-Based Functional Assays E->F H Lead Optimization or Tool Compound Validation F->H G->H

Caption: Kinase Inhibitor Selectivity Profiling Workflow.

By following systematic experimental procedures and utilizing a panel of diverse inhibitors, researchers can confidently characterize the selectivity profile of compounds like this compound and select the most appropriate tools for their biological investigations.

References

On-Target Efficacy of NIH-12848 in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), against other known inhibitors. The on-target effects of this compound in cellular models are substantiated by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the evaluation of its utility as a research tool and potential therapeutic agent.

Comparative Analysis of PI5P4Kγ Inhibitors

This compound demonstrates high selectivity for the γ isoform of PI5P4K, a key enzyme in phosphoinositide signaling. The following table summarizes the in vitro potency of this compound in comparison to another selective inhibitor, NCT-504.

CompoundTargetAssay TypeIC50 (µM)Selectivity NotesBinding ModeReference(s)
This compound PI5P4KγRadiometric~1Not active against PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM.Allosteric, Non-ATP competitive[1][2][3]
NCT-504 PI5P4Kγ32P-ATP/PI5P incorporation15.8Does not inhibit PI5P4Kβ and weakly inhibits PI5P4Kα at 50 µM.Allosteric[1][3]

On-Target Cellular Effects of this compound

Studies in mouse kidney cortical collecting duct (mpkCCD) cells have confirmed the on-target effects of this compound. These cellular effects were recapitulated by specific RNAi knockdown of PI5P4Kγ, providing strong evidence for the inhibitor's specificity.

Key Cellular Effects:

  • Inhibition of Na+/K+-ATPase Translocation: Treatment with 10 µM this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane in confluent mpkCCD cells.[2]

  • Prevention of Dome Formation: this compound reversibly prevented the formation of "domes," a characteristic of polarized epithelial cell cultures, in mpkCCD cells.[2]

These findings highlight the role of PI5P4Kγ in establishing and maintaining epithelial cell polarity.[2][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental validation of this compound, the following diagrams illustrate the PI5P4Kγ signaling pathway and the experimental workflow used to confirm its on-target effects.

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling PI45P2->Downstream PI5P4K_gamma->PI45P2 Product NIH_12848 This compound NIH_12848->PI5P4K_gamma Inhibition

PI5P4Kγ converts PI5P to PI(4,5)P2; this compound inhibits this.

Experimental_Workflow cluster_treatment Cellular Treatment cluster_assays Phenotypic Assays cluster_results Observed On-Target Effects mpkCCD mpkCCD Cells treatment Treat with This compound (10 µM) or PI5P4Kγ siRNA mpkCCD->treatment ATPase_assay Na+/K+-ATPase Translocation Assay treatment->ATPase_assay Dome_assay Dome Formation Assay treatment->Dome_assay Inhibition_ATPase Inhibition of Na+/K+-ATPase Translocation ATPase_assay->Inhibition_ATPase Prevention_Domes Prevention of Dome Formation Dome_assay->Prevention_Domes

Workflow to confirm on-target effects of this compound in cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

PI5P4Kγ In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to the PI5P substrate by PI5P4Kγ.

Materials:

  • Recombinant PI5P4Kγ enzyme

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound or other test compounds

  • Scintillation counter and vials

Protocol:

  • Prepare a reaction mixture containing kinase assay buffer, PI5P substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding recombinant PI5P4Kγ enzyme and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Extract the lipids using a chloroform/methanol extraction procedure.

  • Spot the lipid-containing organic phase onto a thin-layer chromatography (TLC) plate and separate the lipids.

  • Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.

  • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Na+/K+-ATPase Translocation Assay in mpkCCD Cells

This immunofluorescence-based assay assesses the localization of the Na+/K+-ATPase α-1 subunit.

Materials:

  • mpkCCD cells

  • Cell culture medium and supplements

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against Na+/K+-ATPase α-1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Confocal microscope

Protocol:

  • Seed mpkCCD cells on glass coverslips and grow to confluence.

  • Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody against Na+/K+-ATPase α-1 overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the localization of Na+/K+-ATPase using a confocal microscope.

Dome Formation Assay in mpkCCD Cells

This assay visually assesses the formation of domes in confluent cell monolayers.

Materials:

  • mpkCCD cells

  • Cell culture medium and supplements

  • This compound

  • Phase-contrast microscope

Protocol:

  • Seed mpkCCD cells in a culture dish and grow them to confluence.

  • Once confluent, treat the cells with this compound at the desired concentration.

  • Monitor the cell monolayer for the formation of domes (blister-like structures) over several days using a phase-contrast microscope.

  • To test for reversibility, wash out the compound and continue to monitor for the re-appearance of domes.

RNAi-Mediated Knockdown of PI5P4Kγ in mpkCCD Cells

This procedure uses small interfering RNA (siRNA) to specifically reduce the expression of PI5P4Kγ.

Materials:

  • mpkCCD cells

  • siRNA targeting PI5P4Kγ and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell lysis buffer

  • Antibodies for Western blotting (anti-PI5P4Kγ and a loading control)

Protocol:

  • Seed mpkCCD cells to be 60-80% confluent at the time of transfection.

  • Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent in Opti-MEM, then combining and incubating according to the manufacturer's instructions.

  • Add the transfection complexes to the cells and incubate for the desired period (e.g., 48-72 hours).

  • After incubation, lyse the cells and perform Western blotting to confirm the knockdown of PI5P4Kγ protein levels.

  • Parallel cultures of knockdown cells can then be used in the Na+/K+-ATPase translocation and dome formation assays to compare the phenotype with that of this compound treatment.

References

Comparative Efficacy of NIH-12848 in Diverse Cellular Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the selective PI5P4Kγ inhibitor, NIH-12848, with other notable alternatives. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) enzyme, a key regulator in various cellular processes.

Introduction to this compound and PI5P4Kγ

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in cellular signaling pathways, making it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1] this compound has emerged as a valuable tool for studying the function of this enzyme. It is a selective, allosteric inhibitor of PI5P4Kγ, meaning it binds to a site other than the ATP-binding pocket, specifically the putative PI5P-binding site.[2] This mode of action contributes to its high selectivity for the γ isoform over the α and β isoforms.[2]

Comparative Efficacy of PI5P4Kγ Inhibitors

The following table summarizes the in vitro efficacy of this compound and other known PI5P4Kγ inhibitors. It is important to note that IC50 values can vary between different assay formats and experimental conditions.

InhibitorTarget(s)IC50 (PI5P4Kγ)Cellular ModelsKey Findings
This compound PI5P4Kγ~1-3 µM[2]mpkCCD (kidney cells)[2]Inhibits Na+/K+-ATPase translocation and dome formation, effects mimicked by PI5P4Kγ knockdown.[2]
NCT-504 PI5P4Kγ16 µM[3]Huntington's disease patient fibroblasts, neuronal model[3]Reduces levels of mutant huntingtin protein and protein aggregation, associated with increased autophagic flux.[3]
ARUK2001607 PI5P4KγKd of 7.1 nM[4]Not specified in provided resultsHigh selectivity over >150 other kinases.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

PI5P4K_Pathway cluster_membrane Plasma Membrane PI5P PI(5)P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling PI45P2->Downstream PI5P4Kg->PI45P2 Phosphorylation NIH12848 This compound NIH12848->PI5P4Kg Allosteric Inhibition

Caption: PI5P4Kγ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Analysis A Seed cells in 96-well plates B Treat with varying concentrations of This compound or other inhibitors A->B C Incubate for 24-72 hours B->C D Cell Viability Assay (MTT) C->D E Western Blot for PI5P4Kγ expression C->E F Kinase Activity Assay (ADP-Glo) C->F G Measure absorbance (MTT) or luminescence (ADP-Glo) D->G F->G H Calculate IC50 values G->H I Compare efficacy of inhibitors H->I

Caption: General experimental workflow for validating the efficacy of PI5P4Kγ inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[5]

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

  • The following day, treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[1]

  • After the incubation period, add 10-20 µL of MTT solution to each well.[5]

  • Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

  • Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[1][5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting for PI5P4Kγ Expression

This technique is used to detect the levels of PI5P4Kγ protein in cell lysates.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors[6]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PI5P4Kγ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cell pellets in RIPA buffer on ice.[7]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[7]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary anti-PI5P4Kγ antibody overnight at 4°C with gentle shaking.[8]

  • Wash the membrane three times with TBST for 5 minutes each.[8]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again as in step 8.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Conclusion

This compound is a potent and selective inhibitor of PI5P4Kγ, providing a valuable tool for elucidating the biological functions of this kinase. While alternatives such as NCT-504 and ARUK2001607 exist, the choice of inhibitor will depend on the specific cellular context and desired potency. The provided protocols offer a foundation for researchers to validate the efficacy of these compounds in their own cellular models. Further head-to-head comparative studies in a broader range of cancer cell lines are warranted to fully delineate the therapeutic potential of targeting PI5P4Kγ.

References

Unveiling the Functional Consequences of PI5P4Kγ Inhibition: A Comparative Analysis of NIH-12848 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the phenotypic effects observed with the selective Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) inhibitor, NIH-12848, and those documented in genetic models involving the knockdown or knockout of the Pip4k2c gene, which encodes for PI5P4Kγ. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting PI5P4Kγ.

Executive Summary

This compound is a potent and selective, non-ATP-competitive allosteric inhibitor of PI5P4Kγ.[1][2] In vitro and cellular studies have demonstrated that inhibition of PI5P4Kγ with this compound recapitulates many of the key phenotypes observed in genetic models where PI5P4Kγ expression or function is abrogated. These convergent findings strongly validate PI5P4Kγ as the primary target of this compound and provide a robust framework for understanding the compound's mechanism of action and potential therapeutic applications, particularly in immunology and oncology.

Data Presentation: Pharmacological vs. Genetic Inhibition of PI5P4Kγ

The following tables summarize the quantitative data from key experiments, offering a side-by-side comparison of the effects of this compound and genetic manipulation of PI5P4Kγ.

Table 1: Effects on Renal Epithelial Cell Phenotype

ParameterPharmacological Inhibition (this compound)Genetic Knockdown (siRNA)Source
Na+/K+-ATPase Translocation Inhibition of translocation to the plasma membrane in mpkCCD cells.Mimics the effect of this compound.[3]
Epithelial Dome Formation Reversible prevention of dome formation in confluent mpkCCD cells.Mimics the effect of this compound.[3]

Table 2: Effects on Regulatory T Cell (Treg) Function

ParameterPharmacological Inhibition (this compound)Genetic Knockout (Pip4k2c-/-)Source
Treg Suppressive Activity ImpairedImmune hyperactivation, suggesting reduced Treg function.[4][5]
Treg Proliferation Dose-dependent inhibition of CD3/CD28-stimulated proliferation.Decrease in regulatory T-cell populations.[4][5]
Treg Apoptosis IncreasedNot explicitly quantified, but a decrease in Treg populations is observed.[4][5]
FOXP3 Expression ImpairedNot explicitly quantified, but a decrease in Treg populations is observed.[4]
Proinflammatory Cytokines Not directly measuredIncrease in IFNγ, IL-12, and IL-2 in plasma.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.

PI5P4Kγ Signaling Network

PI5P4K_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PIP2 PI(4,5)P2 PI5P4K_gamma->PIP2 Catalyzes mTORC1 mTORC1 PI5P4K_gamma->mTORC1 Regulates Notch Notch Signaling PI5P4K_gamma->Notch Regulates Immune_Response Immune Response PI5P4K_gamma->Immune_Response Modulates Cell_Polarity Epithelial Cell Polarity PI5P4K_gamma->Cell_Polarity Maintains mTORC1->Immune_Response Notch->Cell_Polarity TCR TCR Signaling AKT AKT TCR->AKT S6 S6 TCR->S6 MAPK MAPK TCR->MAPK AKT->mTORC1 AKT->S6 S6->Immune_Response MAPK->Immune_Response NIH_12848 This compound NIH_12848->PI5P4K_gamma Inhibits Pip4k2c_KO Pip4k2c Knockout/ Knockdown Pip4k2c_KO->PI5P4K_gamma Ablates

Caption: PI5P4Kγ signaling and points of intervention.

Experimental Workflow: T-Cell Proliferation Assay (CFSE-based)

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_Tregs Isolate Regulatory T-cells CFSE_Stain Stain with CFSE Isolate_Tregs->CFSE_Stain Plate_Cells Plate Cells CFSE_Stain->Plate_Cells Add_Stimuli Add CD3/CD28 Stimuli Plate_Cells->Add_Stimuli Add_Inhibitor Add this compound (or vehicle control) Add_Stimuli->Add_Inhibitor Incubate Incubate for 72-96 hours Add_Inhibitor->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Quantify Quantify Proliferation (CFSE Dilution) Flow_Cytometry->Quantify

Caption: Workflow for assessing T-cell proliferation.

Experimental Protocols

Na+/K+-ATPase Localization in mpkCCD Cells

Objective: To determine the effect of this compound on the subcellular localization of Na+/K+-ATPase in a kidney epithelial cell line.

Methodology:

  • Cell Culture: Mouse principal kidney cortical collecting duct (mpkCCD) cells are cultured on permeable supports until they form a confluent monolayer.

  • Treatment: Cells are treated with a final concentration of 10 µM this compound or vehicle (DMSO) for 24 hours.

  • Immunofluorescence:

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin.

    • Cells are incubated with a primary antibody specific for the α1 subunit of Na+/K+-ATPase.

    • Following washing, cells are incubated with a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

  • Imaging: Samples are visualized using confocal microscopy to determine the localization of Na+/K+-ATPase. In polarized epithelial cells, it is typically localized to the basolateral membrane.

T-Cell Proliferation Assay (CFSE-based)

Objective: To quantify the effect of this compound on the proliferation of regulatory T-cells (Tregs) following stimulation.

Methodology:

  • Treg Isolation: Human or murine Tregs are isolated from peripheral blood mononuclear cells (PBMCs) or splenocytes, respectively, using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Staining: Isolated Tregs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture and Stimulation:

    • CFSE-labeled Tregs are cultured in 96-well plates.

    • T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.

    • Cells are treated with varying concentrations of this compound or a vehicle control.

  • Flow Cytometry: After 72-96 hours of incubation, cells are harvested and analyzed by flow cytometry. The progressive halving of CFSE fluorescence intensity is used to identify and quantify subsequent generations of proliferating cells.[6][7][8][9]

Conclusion

The remarkable consistency between the phenotypic effects of the selective PI5P4Kγ inhibitor, this compound, and genetic models of PI5P4Kγ deficiency provides compelling evidence for the on-target activity of the compound. Both pharmacological and genetic approaches demonstrate a critical role for PI5P4Kγ in maintaining epithelial cell polarity and regulating immune responses, particularly the function of regulatory T-cells. These findings underscore the potential of this compound as a valuable tool for further elucidating the physiological roles of PI5P4Kγ and as a promising starting point for the development of novel therapeutics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling NIH-12848 are responsible for its safe disposal to protect themselves, the community, and the environment. As a putative phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) inhibitor, this compound requires disposal as hazardous chemical waste in accordance with institutional and regulatory guidelines.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile gloves, and protective eyewear.[4] All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Plan

The disposal of this compound and its associated waste must follow a structured plan to ensure safety and compliance. This involves proper segregation, containment, labeling, and storage before collection by authorized hazardous waste personnel.

  • Waste Identification and Segregation :

    • Treat all solid forms of this compound, contaminated labware (e.g., pipette tips, tubes, flasks), and solutions containing this compound as hazardous waste.[1][2]

    • Segregate this compound waste from other laboratory waste streams such as regular trash, biohazardous waste, and radioactive waste.[3][5]

    • Incompatible chemicals must be stored separately to prevent violent reactions or the emission of flammable or poisonous gases.[5] For instance, store acids and bases in separate containers.[5]

  • Containment :

    • Solid Waste : Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6] The container must be compatible with the chemical properties of the waste.[3]

    • Liquid Waste : Collect liquid waste containing this compound, including unused stock solutions and experimental solutions, in a dedicated, shatter-resistant, and leak-proof container.[2][5] Plastic containers are often preferred.[2] Ensure the container has a secure, tight-fitting cap.[5] Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.

    • Sharps Waste : Any sharps contaminated with this compound, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.[6]

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound" or "N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine".[2][7]

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when waste was first added to the container.[2]

  • Storage :

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5]

    • The SAA must be a secure, well-ventilated area away from general laboratory traffic.

    • Ensure waste containers are kept closed at all times, except when adding waste.[1][2]

    • Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[3]

  • Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.[1][4][8] The NIH objective is to limit discharges to the sanitary sewer and manage chemicals through waste disposal services.[4]

    • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to schedule a pickup for the properly contained and labeled this compound waste.[2]

    • Follow all institutional procedures for waste pickup and documentation.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste management.

PropertyValueReference
Molecular Formula C₂₀H₁₄F₃N₃S[9][10]
Molecular Weight 385.41 g/mol [9][10]
IC₅₀ for PI5P4Kγ ~1 µM[9][10][11]
Solubility in DMSO ≥ 77 mg/mL (199.78 mM)[10]
Solubility in Ethanol 8 mg/mL[10]
Water Solubility Insoluble[10]
Storage (Powder) 3 years at -20°C[10]
Storage (in Solvent) 1 year at -80°C[10]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the principles of safe laboratory chemical disposal are universal. The step-by-step guide provided above is based on established protocols for managing hazardous chemical waste in a laboratory setting.[1][2][3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

NIH12848_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal gen_solid Solid Waste (Gloves, Tubes, etc.) cont_solid Labeled Solid Waste Container gen_solid->cont_solid gen_liquid Liquid Waste (Solutions) cont_liquid Labeled Liquid Waste Container gen_liquid->cont_liquid gen_sharps Sharps Waste (Needles, Blades) cont_sharps Labeled Sharps Container gen_sharps->cont_sharps saa Satellite Accumulation Area (Secondary Containment) cont_solid->saa cont_liquid->saa cont_sharps->saa pickup EHS Waste Pickup saa->pickup

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Personal protective equipment for handling NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NIH-12848, a specific PI5P4Kγ inhibitor. The following procedures are based on established safety protocols for handling potentially hazardous research chemicals in a laboratory environment.

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended. For handling stock solutions or performing procedures with a higher risk of splashing, wearing double gloves is advised.[1][2]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles should be worn to protect from splashes.[3]
Body Protection Lab CoatA long-sleeved lab coat is mandatory to protect skin and personal clothing.[3]
Respiratory Mask/RespiratorA surgical mask is recommended when preparing solutions.[4] In situations with a risk of aerosol generation, a risk assessment should be conducted to determine if a respirator is necessary.
Foot Protection Closed-toe ShoesRequired in all laboratory areas.

Experimental Protocols

Safe Handling and Storage:

This compound is a hydrophobic compound often dissolved in solvents like DMSO.[5][6] Standard safe handling procedures for chemical and biological research should be followed.

  • Preparation:

    • All handling of this compound, especially the initial preparation of stock solutions, should be conducted in a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

    • Ensure all necessary PPE is worn correctly before handling the compound.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow the manufacturer's specific storage temperature recommendations.

Spill Cleanup Procedure:

In the event of a spill, follow these steps:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or generates significant vapors.

  • Don appropriate PPE , including double gloves, a lab coat, and eye protection.

  • Contain the spill using absorbent materials.

  • Clean the area with an appropriate disinfectant or cleaning solution, working from the outside of the spill inwards.

  • Collect all contaminated materials in a designated hazardous waste container.

Disposal Plan:

All waste contaminated with this compound, including empty vials, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. Used PPE should be disposed of in the appropriate biohazardous or chemical waste containers.[7]

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_spill Spill Response A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood or BSC) A->B C Prepare Stock Solutions B->C Proceed with caution D Perform Experiment C->D E Decontaminate Work Area D->E Experiment complete F Dispose of Waste Properly E->F G Remove and Dispose of PPE F->G H Alert & Evacuate I Contain Spill H->I J Clean & Decontaminate I->J K Dispose of Contaminated Materials J->K

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。